Exatecan intermediate 9
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(10S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O5/c1-4-26(34)16-7-20-23-14(9-30(20)24(32)15(16)10-35-25(26)33)22-18(28-12(3)31)6-5-13-11(2)17(27)8-19(29-23)21(13)22/h7-8,18,34H,4-6,9-10H2,1-3H3,(H,28,31)/t18?,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCUCWPOTBGIQM-IHZSNKTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Architecture of Exatecan Intermediate 9: A Precursor to a Potent Anticancer Agent
For Immediate Release
A critical building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan, Exatecan intermediate 9 is a complex heterocyclic molecule with the chemical name N-((9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-1,2,3,9,10,12,13,15-octahydrobenzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)acetamide. Its molecular structure is foundational to the efficacy of the final active pharmaceutical ingredient, which is a key component in antibody-drug conjugates (ADCs) for targeted cancer therapy.
This compound is characterized by a polycyclic framework, featuring a fluoro-substituted benzopyranoindolizinoquinoline core. This intricate arrangement of fused rings, along with its specific stereochemistry, is crucial for its subsequent conversion into Exatecan.
Physicochemical and Quality Control Data
Quantitative analysis of this compound reveals a compound of high purity, essential for its use in pharmaceutical manufacturing. The key specifications are summarized below.
| Parameter | Value |
| Molecular Formula | C₂₆H₂₄FN₃O₅ |
| Molecular Weight | 477.48 g/mol |
| CAS Number | 2290562-59-1 |
| Appearance | Light yellow to yellow solid |
| Purity | 99.80% |
| Loss on Drying | 3.8% |
| Residue on Ignition | 0.02% |
Synthetic Pathway Overview
The synthesis of Exatecan, and by extension its intermediate 9, is a multi-step process that begins with simpler chemical precursors. While a detailed, step-by-step experimental protocol for the synthesis of intermediate 9 is not publicly available in peer-reviewed journals, patent literature outlines a general synthetic strategy. This strategy typically commences with a substituted aniline derivative and proceeds through a series of key chemical transformations to construct the complex polycyclic system.
The logical progression from a key starting material to Exatecan, highlighting the position of intermediate 9, can be visualized as follows:
Experimental Protocols
A comprehensive, publicly available, step-by-step experimental protocol for the synthesis of this compound remains proprietary. However, the general methodology described in patent filings involves the following key transformations:
-
Acylation: The initial starting material, 3-fluoro-4-methylaniline, undergoes an acylation reaction to introduce an acyl group.
-
Bromination: A bromine atom is then introduced into the molecule through a bromination reaction.
-
Cross-Coupling: A palladium-catalyzed cross-coupling reaction is employed to form a crucial carbon-carbon bond, building the core structure of the molecule.
These initial steps lead to the formation of key precursors, which then undergo further intramolecular cyclization and modification to yield the advanced intermediate, this compound. The final steps to produce Exatecan from this intermediate involve further chemical transformations. The precise reagents, reaction conditions, and purification methods are critical for achieving the desired product with high purity and yield and are typically detailed within specific patent literature.
The structure and high purity of this compound are paramount for the successful synthesis of Exatecan, a compound that continues to be a significant focus in the development of next-generation cancer therapeutics.
An In-depth Technical Guide to Exatecan Intermediate 9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to Exatecan intermediate 9, a key precursor in the manufacture of the potent topoisomerase I inhibitor, Exatecan. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of antibody-drug conjugates (ADCs) and related chemotherapeutic agents.
Chemical Identity and Properties
This compound, systematically named N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, is a crucial building block in the synthesis of Exatecan.[1][2][3] Its chemical structure and key identifiers are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Systematic Name | N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
| Common Name | This compound; Exatecan Intermediate 6 |
| CAS Number | 143655-58-7[2] |
| Molecular Formula | C₁₃H₁₄FNO₂[2] |
| Molecular Weight | 235.26 g/mol |
Table 2: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ~95% | AChemBlock[4] |
| Storage Temperature | Room Temperature (Sealed, Dry) | Sigma-Aldrich |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | Sigma-Aldrich |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | Sigma-Aldrich |
Synthesis of this compound
The synthesis of this compound is a multi-step process that starts from commercially available materials. The general synthetic route, as described in patent literature, involves a sequence of reactions to construct the core structure of the intermediate.
Synthetic Workflow
The synthesis commences with 3-fluoro-4-methylaniline, which undergoes a series of transformations including acylation, bromination, cross-coupling, and a final rearrangement to yield the target intermediate.[4]
Caption: Synthetic pathway for this compound.
Experimental Protocols (General Overview)
Detailed, step-by-step experimental protocols with specific reagents and conditions are primarily found within patent literature and are summarized here.
-
Step 1: Acylation The initial step involves the acylation of 3-fluoro-4-methylaniline to introduce an acetamido group. This is a standard procedure in organic synthesis, typically carried out using an acylating agent like acetic anhydride or acetyl chloride in the presence of a base.
-
Step 2: Bromination Following acylation, the molecule undergoes bromination to introduce a bromine atom at a specific position on the aromatic ring, which is crucial for the subsequent cross-coupling reaction.
-
Step 3: Cross-Coupling Reaction A palladium-catalyzed cross-coupling reaction is then employed to form a new carbon-carbon bond, a key step in building the bicyclic core of the intermediate.
-
Step 4: Rearrangement The final step is a rearrangement reaction that leads to the formation of the tetralone ring system, yielding N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. A patent (WO2022000868A1) provides some details on reaction conditions, such as temperature and reaction times for certain steps.[4]
Role in Exatecan Synthesis and Mechanism of Action
This compound is a critical precursor for the synthesis of Exatecan, a potent anti-cancer agent. Exatecan functions as a topoisomerase I inhibitor, which is a key enzyme involved in DNA replication and repair.
Conversion to Exatecan
Further synthetic modifications of this compound lead to the formation of the hexacyclic camptothecin analog, Exatecan. This conversion typically involves a series of reactions to construct the remaining rings of the final drug molecule.
Signaling Pathway of Exatecan
Exatecan exerts its cytotoxic effects by targeting the DNA topoisomerase I (TOP1) enzyme. The following diagram illustrates the mechanism of action of Exatecan.
Caption: Mechanism of action of Exatecan as a TOP1 inhibitor.
Analytical Methods
The characterization and quality control of this compound would typically involve a range of analytical techniques. While specific experimental details for this intermediate are not widely published, standard methods would include:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Commercial suppliers of this intermediate indicate the availability of such analytical data, which is essential for its use in GMP (Good Manufacturing Practice) environments for drug synthesis.
Conclusion
This compound is a vital component in the synthetic pathway of Exatecan, a clinically significant topoisomerase I inhibitor. While detailed public data on its physicochemical properties and specific, optimized synthetic protocols are limited, this guide provides a foundational understanding of its chemical nature, general synthesis, and critical role in the development of advanced cancer therapeutics. Further research and publication of detailed analytical and process data would be beneficial to the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide 95% | CAS: 143655-58-7 | AChemBlock [achemblock.com]
- 3. biorbyt.com [biorbyt.com]
- 4. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
In-Depth Technical Guide: Exatecan Intermediate 9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Exatecan intermediate 9, a key building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan. Exatecan is a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This document outlines the physicochemical properties of this compound, its synthesis, and its role in the broader context of Exatecan production.
Core Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 477.48 g/mol | [1][2] |
| Molecular Formula | C₂₆H₂₄FN₃O₅ | [1] |
| CAS Number | 2290562-59-1 | [1][2][3][4] |
Synthesis of this compound
This compound is a synthetic organic compound that serves as a crucial precursor in the multi-step synthesis of Exatecan.[1][4][5] The general synthetic strategy involves a convergent approach, building a complex molecular architecture from simpler starting materials.
Experimental Protocols
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, the general synthetic pathway is understood to involve the following key transformations:
-
Starting Material: The synthesis typically commences with 3-fluoro-4-methylaniline.[5][6]
-
Acylation: The initial step involves the acylation of the starting aniline derivative.[5][6]
-
Bromination: Following acylation, a bromine atom is introduced into the molecule through a bromination reaction.[5][6]
-
Cross-Coupling Reaction: A carbon-carbon bond-forming reaction, often a palladium-catalyzed cross-coupling reaction, is then employed to introduce a significant portion of the final molecular scaffold.[5][6]
-
Rearrangement Reaction: The final key step is a rearrangement reaction that yields the core structure of this compound.[5][6]
It is important to note that the specific reagents, reaction conditions (temperature, time, solvents), and purification methods for each of these steps are proprietary and not detailed in the available scientific literature. Researchers aiming to synthesize this intermediate would need to develop or license a specific protocol.
Role in Exatecan Synthesis and Drug Development
This compound is a pivotal molecule in the production of Exatecan, a potent topoisomerase I inhibitor.[1][4] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription; its inhibition leads to cell death, making it an effective target for anticancer therapies. Exatecan itself is a derivative of camptothecin and is utilized as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][4] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.
The synthesis of Exatecan is a complex process, and intermediates like this compound represent key milestones in the assembly of the final active pharmaceutical ingredient. The structural features of this intermediate are strategically designed to facilitate the subsequent chemical transformations required to complete the synthesis of the hexacyclic core of Exatecan.
Synthesis Pathway Overview
The following diagram illustrates the general workflow for the synthesis of Exatecan, highlighting the position of Intermediate 9 in the overall process.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. biorbyt.com [biorbyt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy this compound (EVT-3462533) | 2290562-59-1 [evitachem.com]
- 6. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
The Pivotal Role of Intermediate 9 in the Synthesis of the Potent Anticancer Agent Exatecan
For Immediate Release
A critical intermediate, designated as Intermediate 9, plays a central and indispensable role in the total synthesis of Exatecan, a potent topoisomerase I inhibitor used in cancer therapy. This in-depth technical guide elucidates the structure, synthesis, and crucial function of Intermediate 9, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its significance in the manufacturing of this vital chemotherapeutic agent.
Exatecan, a hexacyclic analog of camptothecin, has demonstrated significant antitumor activity. Its complex molecular architecture necessitates a multi-step synthetic route, wherein the formation and subsequent transformation of Intermediate 9 represent a key strategic juncture.
Unveiling Exatecan Intermediate 9
This compound is chemically identified as N-((9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-1,2,3,9,10,12,13,15-octahydrobenzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)acetamide . It is the immediate precursor to Exatecan, featuring an acetamide group at the C1 position of the quinoline core. This protecting group is crucial for the synthetic strategy, allowing for the stable construction of the complex ring system before its removal in the final step to yield the active pharmaceutical ingredient.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C26H24FN3O5 | 477.48 |
| Exatecan | C24H22FN3O4 | 435.45 |
The Synthetic Pathway to Exatecan via Intermediate 9
The synthesis of Exatecan is a convergent process, culminating in the formation of Intermediate 9, which is then converted to the final product. The overall synthetic strategy involves the preparation of two key fragments, an aniline derivative (referred to as "EXA-aniline") and a tricyclic ketone (referred to as "EXA-trione"), which are then coupled and cyclized.
The Synthesis and Biological Context of Exatecan Intermediate 9: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review on Exatecan intermediate 9, a key precursor in the synthesis of the potent topoisomerase I inhibitor, Exatecan. This document outlines the known synthetic pathways, summarizes available chemical data, and details the ultimate mechanism of action of the final active pharmaceutical ingredient, Exatecan.
Chemical Identification and Properties
This compound is chemically identified as N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide . Its molecular structure and properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₄FNO₂ | [1][2] |
| Molecular Weight | 235.26 g/mol | [1] |
| CAS Number | 143655-58-7 | [1][2] |
| Purity | 95% | [1] |
Synthetic Pathway Overview
The synthesis of this compound originates from the starting material 3-fluoro-4-methylaniline . The overall synthetic strategy involves a sequence of four key chemical transformations: acylation, bromination, cross-coupling, and a final rearrangement reaction.[3] A patent describing this process suggests a total yield of 54% for the formation of this compound from the initial precursor.[3]
While the general synthetic route is outlined in the literature, specific, detailed experimental protocols with precise reagent quantities, reaction conditions, and purification methods for each step are not publicly available.
Experimental Protocols
Based on available patent literature, the following general conditions have been described for the synthetic steps leading to this compound:
Step 1: Acylation of 3-fluoro-4-methylaniline
-
This initial step introduces an acetyl group to the aniline nitrogen. Further details on the specific acylating agent and reaction conditions are not specified in the reviewed literature.
Step 2: Bromination
-
The acetylated intermediate undergoes bromination. One patent specifies a reaction temperature of 80-90°C for 2-3 hours.[3]
Step 3: Cross-Coupling Reaction
-
This step is crucial for building the core structure of the molecule. The specifics of the coupling partners and catalytic system are not detailed in the available literature for this particular intermediate.
Step 4: Rearrangement Reaction
-
The final step to yield this compound is a rearrangement reaction. A patent suggests a reaction temperature of 25-35°C for a duration of 8-12 hours.[3]
Note: The lack of detailed, publicly available experimental procedures and characterization data for each intermediate precludes a more in-depth analysis and replication of the synthesis.
Visualizing the Synthetic Workflow
The following diagram illustrates the high-level synthetic workflow for producing this compound.
Biological Significance: The Role of Exatecan
This compound is a precursor to Exatecan, a potent anti-cancer agent. Exatecan functions as a DNA topoisomerase I inhibitor .[4][5][6] Topoisomerase I is a crucial enzyme responsible for relaxing supercoiled DNA during replication and transcription.[4]
Mechanism of Action: Topoisomerase I Inhibition
Exatecan exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA.[4] This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of DNA damage. The resulting DNA damage ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[4][5] Exatecan has an IC50 value of approximately 2.2 μM for the inhibition of DNA topoisomerase I.[6]
The signaling pathway for Exatecan's mechanism of action is depicted below.
References
- 1. N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide 95% | CAS: 143655-58-7 | AChemBlock [achemblock.com]
- 2. N-(3-Fluoro-5,6,7,8-tetrahydro-4-methyl-8-oxo-1-naphthalenyl)acetamide | C13H14FNO2 | CID 22449535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Spectroscopic and Synthetic Profile of Exatecan Intermediate 9: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Exatecan intermediate 9, a key precursor in the synthesis of the potent DNA topoisomerase I inhibitor, Exatecan. Due to the limited availability of public domain experimental data for this specific intermediate, this document presents a compilation of representative spectroscopic data based on closely related camptothecin analogues and a detailed, plausible experimental protocol derived from established synthetic routes.
Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of this compound, identified as N-[(10S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0²,¹⁴.0⁴,¹³.0⁶,¹¹.0²⁰,²⁴]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide. These values are predicted based on the analysis of similar structures.[1][2]
Table 1: Representative ¹H NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.0 - 8.5 | s | 1H | Aromatic H |
| ~8.2 - 7.5 | m | 3H | Aromatic H |
| ~7.4 | s | 1H | Aromatic H |
| ~5.4 | s | 2H | -CH₂- (Lactone ring) |
| ~5.3 | q | 1H | -CH-NH- |
| ~4.3 | m | 2H | -CH₂- (Ethyl group) |
| ~3.2 | s | 3H | -CH₃ (Methyl group on aromatic ring) |
| ~2.2 | s | 3H | -COCH₃ (Acetyl group) |
| ~1.9 | m | 2H | -CH₂- (Ethyl group) |
| ~0.9 | t | 3H | -CH₃ (Ethyl group) |
Table 2: Representative ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (Amide) |
| ~168 | C=O (Lactone) |
| ~158 | C=O (Quinoline) |
| ~150 - 120 | Aromatic C |
| ~72 | Quaternary C-OH |
| ~65 | -CH₂- (Lactone ring) |
| ~50 | -CH-NH- |
| ~30 | -CH₂- (Ethyl group) |
| ~23 | -COCH₃ (Acetyl group) |
| ~15 | -CH₃ (Methyl group on aromatic ring) |
| ~8 | -CH₃ (Ethyl group) |
Table 3: Representative FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (Alcohol) |
| ~3300 | Medium | N-H stretch (Amide) |
| ~1745 | Strong | C=O stretch (Lactone) |
| ~1660 | Strong | C=O stretch (Amide I) |
| ~1620 | Medium | C=C stretch (Aromatic) |
| ~1540 | Medium | N-H bend (Amide II) |
| ~1230 | Strong | C-O stretch (Ester) |
Table 4: Representative Mass Spectrometry Data
| m/z | Ion |
| 478.18 | [M+H]⁺ |
| 500.16 | [M+Na]⁺ |
Experimental Protocols
The following is a plausible experimental protocol for the synthesis of this compound, based on established methodologies for camptothecin derivatives.[3][4]
Synthesis of (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (Trione)
A solution of (S)-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione (Camptothecin) in a mixture of acetic acid and water is treated with sodium periodate and a catalytic amount of ruthenium(III) chloride hydrate. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The product is then extracted with dichloromethane, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the trione.
Synthesis of N-(5-amino-2-fluoro-3-methylphenyl)acetamide
To a solution of 1-fluoro-2-methyl-5-nitroaniline in ethanol, a catalytic amount of palladium on carbon (10%) is added. The mixture is hydrogenated under a hydrogen atmosphere until the nitro group is completely reduced (monitored by TLC). The catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting amine is then acetylated using acetic anhydride in the presence of a base like triethylamine in dichloromethane. The reaction mixture is washed with water and brine, dried, and concentrated to give the desired acetamide.
Condensation Reaction to form this compound
The previously synthesized trione and N-(5-amino-2-fluoro-3-methylphenyl)acetamide are dissolved in a suitable solvent such as toluene or a mixture of acetic acid and propionic acid. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford this compound.
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: DNA Topoisomerase I Inhibition Pathway by Exatecan.[5][6][7][8]
References
- 1. d-nb.info [d-nb.info]
- 2. Quantitative analysis of camptothecin derivatives in Nothapodytes foetida using 1H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 5. news-medical.net [news-medical.net]
- 6. mdpi.com [mdpi.com]
- 7. Relationship of DNA damage signaling to DNA replication following treatment with DNA topoisomerase inhibitors camptothecin/topotecan, mitoxantrone, or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Exatecan Intermediate 9: Synthesis and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on Exatecan intermediate 9, a key precursor in the synthesis of the potent topoisomerase I inhibitor, Exatecan. This document summarizes its known physicochemical properties, including solubility, and details its synthesis pathway.
Compound Identification and Physicochemical Properties
There appears to be a discrepancy in the public domain regarding the precise chemical identity of "this compound". Two distinct structures are referenced under this name. The most frequently cited compound by chemical suppliers is identified by CAS Number 2290562-59-1 . The properties of this molecule are detailed below. A second, simpler molecule, N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide, is also referred to as an intermediate in the synthesis of Exatecan. For the purpose of this guide, we will focus on the compound associated with the specific CAS number.
Table 1: Physicochemical Properties of this compound (CAS: 2290562-59-1)
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₄FN₃O₅ | [1][2][3] |
| Molecular Weight | 477.48 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO); Limited solubility in water. | [1] |
| Stability | Generally stable under standard laboratory conditions, but sensitive to moisture and light. | [1] |
Solubility Data
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Water | Limited Solubility |
It is important to note that for a related compound, Exatecan Intermediate 2 (hydrochloride), it has been reported to have a solubility of over 100 mg/mL in DMSO, while its free base has a solubility of less than 10 mg/mL[4]. This suggests that the salt form of similar intermediates can significantly enhance solubility.
Experimental Protocols
Detailed experimental protocols for the determination of solubility for this compound have not been found in the public domain. However, analytical methods for the quantification of Exatecan and its derivatives in biological matrices have been described, which could be adapted for solubility studies.
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (MS/MS)
Methods for the analysis of Exatecan and its prodrugs in rat plasma have been developed and validated[5][6]. A typical setup involves:
-
Sample Preparation: Protein precipitation.
-
Chromatography: A reverse-phase C18 column.
-
Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer.
-
Detection: UV or MS/MS detection.
This methodology could be adapted to quantify the concentration of this compound in a saturated solution to determine its solubility in various solvents.
Synthesis of this compound
This compound is a key precursor in the multi-step synthesis of Exatecan. The general synthetic pathway involves the coupling of two advanced intermediates.
Below is a generalized workflow for the synthesis of Exatecan, which involves intermediates like this compound.
Caption: A simplified workflow illustrating the key stages in the synthesis of Exatecan, highlighting the role of advanced intermediates.
Conclusion
This compound is a critical component in the chemical synthesis of Exatecan. While its basic physicochemical properties are documented by chemical suppliers, there is a notable absence of quantitative solubility data in the scientific literature. Researchers and drug development professionals working with this intermediate should consider conducting their own solubility studies using established analytical techniques like HPLC to generate the precise data required for their specific applications. The provided synthesis workflow offers a high-level overview of its formation in the context of the overall synthesis of the final active pharmaceutical ingredient.
References
- 1. Buy this compound (EVT-3462533) | 2290562-59-1 [evitachem.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. biorbyt.com [biorbyt.com]
- 4. Exatecan Intermediate 2 (hydrochloride) | Benchchem [benchchem.com]
- 5. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Development and optimization of a high-throughput LC-MS/MS method for the simultaneous determination of Exatecan and its Cathepsin B-sensitive prodrug, and ARV-825 in rat plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Exatecan from Intermediate 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan (DX-8951) is a potent, semi-synthetic, water-soluble derivative of camptothecin, a natural product known for its anticancer properties. It functions as a topoisomerase I inhibitor, a critical enzyme in DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, Exatecan induces DNA single-strand breaks, leading to apoptotic cell death in rapidly dividing cancer cells.[1][2] This mechanism of action makes it a valuable payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.
These application notes provide a detailed protocol for the synthesis of Exatecan from a key late-stage precursor, Intermediate 9. The procedure outlines the deprotection of the acetamide group of Intermediate 9 to yield the primary amine of Exatecan.
Data Presentation
The following table summarizes key quantitative data related to Exatecan.
| Parameter | Value | Reference |
| Exatecan Intermediate 9 | ||
| Chemical Name | N-((9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-1,2,3,9,10,12,13,15-octahydrobenzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)acetamide | [3] |
| CAS Number | 2290562-59-1 | [3] |
| Molecular Formula | C26H24FN3O5 | [3] |
| Molecular Weight | 477.48 g/mol | [3] |
| Exatecan | ||
| Chemical Name | (1S,9S)-1-Amino-9-ethyl-5-fluoro-1,2,3,9,12,15-hexahydro-9-hydroxy-4-methyl-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione | [4] |
| CAS Number | 171335-80-1 | [4] |
| Molecular Formula | C24H22FN3O4 | [4] |
| Molecular Weight | 435.45 g/mol | [1] |
| IC50 (Topoisomerase I) | 1.906 µM | [1] |
Experimental Protocols
The synthesis of Exatecan from Intermediate 9 involves the hydrolysis of the acetamide protecting group to reveal the free amine. This transformation is typically achieved under acidic conditions. The following protocol is a representative procedure based on synthetic methods for related compounds.
Materials:
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Methanol (MeOH)
-
Water (H₂O), deionized
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound in a mixture of methanol and water.
-
Acid Addition: To the suspension, slowly add concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period sufficient to achieve complete deprotection (typically monitored by TLC or LC-MS).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Exatecan.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure Exatecan.
Visualizations
Synthetic Workflow
The synthesis of Exatecan from Intermediate 9 is a straightforward deprotection step. The following diagram illustrates this process.
Caption: A diagram of the synthetic conversion of Intermediate 9 to Exatecan.
Signaling Pathway of Exatecan
Exatecan's mechanism of action involves the inhibition of Topoisomerase I, a key enzyme in DNA replication and repair. The following diagram outlines this signaling pathway.
Caption: The signaling pathway of Exatecan leading to cancer cell apoptosis.
References
- 1. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2023088235A1 - Exatecan derivatives, linker-payloads, and conjugates and thereof - Google Patents [patents.google.com]
- 3. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Purification of Exatecan Intermediate 9 by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Exatecan intermediate 9, a key precursor in the synthesis of the potent topoisomerase I inhibitor, Exatecan. While specific published data on the purification of this particular intermediate is limited, this document outlines a robust column chromatography method based on established procedures for the purification of structurally similar camptothecin analogs. The protocol details the use of silica gel chromatography with a dichloromethane/methanol gradient to effectively remove impurities. This guide also includes a template for data presentation and a visual workflow to aid in experimental planning and execution.
Introduction
Exatecan is a highly potent, water-soluble derivative of camptothecin, a natural product that inhibits DNA topoisomerase I. Its intricate synthesis involves multiple steps, with the purity of each intermediate being critical for the overall yield and final drug substance quality. This compound is a crucial building block in this synthetic pathway.[1][2][3][4][5][6] Effective purification of this intermediate is essential to ensure that downstream reactions are not compromised by interfering impurities, which could impact the efficacy and safety profile of the final active pharmaceutical ingredient (API).
Column chromatography is a widely used and effective technique for the purification of organic compounds.[7] This application note describes a standard normal-phase column chromatography protocol using silica gel as the stationary phase. The choice of a dichloromethane and methanol solvent system allows for the fine-tuning of the mobile phase polarity to achieve optimal separation of this compound from related impurities.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude this compound.
1. Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)[7]
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexane, technical grade
-
Ethyl acetate, technical grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Rotary evaporator
-
Collection tubes
-
UV lamp for TLC visualization
2. Preparation of the Column
-
Select an appropriately sized glass chromatography column based on the amount of crude material to be purified (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in hexane.
-
Carefully pack the column with the silica gel slurry, ensuring an even and compact bed. Use air pressure or a gentle tapping to facilitate packing.
-
Wash the packed column with 2-3 column volumes of the initial mobile phase (e.g., 100% Dichloromethane) to equilibrate the stationary phase.
3. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and concentrate it to a dry powder using a rotary evaporator. This "dry loading" method generally results in better separation.
-
Carefully add the silica gel-adsorbed sample to the top of the packed column, creating a thin, even layer.
-
Add a small layer of sand on top of the sample to prevent disturbance during solvent addition.
4. Elution and Fraction Collection
-
Begin elution with 100% dichloromethane.
-
Gradually increase the polarity of the mobile phase by incrementally adding methanol. A suggested gradient could be from 0% to 5% methanol in dichloromethane. The optimal gradient should be determined by preliminary TLC analysis.
-
Monitor the separation by collecting fractions and analyzing them by TLC. A common TLC mobile phase for camptothecin analogs is a mixture of dichloromethane and methanol (e.g., 95:5 v/v).
-
Visualize the TLC plates under a UV lamp to identify the fractions containing the purified product.
-
Pool the fractions containing the pure this compound.
5. Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques such as HPLC, LC-MS, and NMR.
Data Presentation
The following table provides a template for summarizing the quantitative data from the purification process. The values presented are hypothetical and serve as an illustrative example.
| Parameter | Crude Material | Purified Product |
| Mass (mg) | 500 | 375 |
| Purity (by HPLC, %) | 85 | >98 |
| Yield (%) | - | 75 |
| Key Impurities (by HPLC, %) | Impurity A: 5%Impurity B: 3%Others: 7% | Impurity A: <0.1%Impurity B: <0.1%Others: <1.9% |
Workflow Diagram
The following diagram illustrates the key steps in the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a solid foundation for the successful purification of this compound. Adherence to these guidelines, with appropriate optimization, will enable researchers to obtain high-purity material essential for the advancement of Exatecan synthesis and development. The systematic approach to column chromatography, coupled with diligent monitoring and analysis, is paramount to achieving the desired product quality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. biorbyt.com [biorbyt.com]
- 7. Synthesis, Experimental and Density Functional Theory (DFT) Studies on Solubility of Camptothecin Derivatives [mdpi.com]
Application Notes and Protocols for the Recrystallization of Exatecan Intermediate 9
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exatecan, a potent topoisomerase I inhibitor, is a critical component in the development of Antibody-Drug Conjugates (ADCs). The purity of its synthetic precursors, such as Exatecan intermediate 9, is paramount to ensure the safety and efficacy of the final therapeutic agent. This document provides a detailed, adaptable protocol for the recrystallization of this compound, a key step in its purification. The proposed methods are based on established principles for the purification of camptothecin analogs and are intended to serve as a starting point for process optimization.
Introduction to this compound
Exatecan is a hexacyclic analog of camptothecin, a natural product with significant antitumor activity. It functions by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and repair.[1][2][3][4] Due to its high potency, Exatecan is utilized as a payload in ADCs, which are designed to selectively deliver cytotoxic agents to cancer cells.
This compound, with the chemical name N-((9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-1,2,3,9,10,12,13,15-octahydrobenzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)acetamide, is a crucial precursor in the synthesis of Exatecan.[5] The purity of this intermediate directly impacts the quality and efficacy of the final ADC. Recrystallization is a robust and scalable method for purifying solid organic compounds, making it an ideal technique for this application.
General Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound in a particular solvent or solvent system at varying temperatures. The ideal recrystallization solvent should exhibit the following properties:
-
High solubility of the target compound at elevated temperatures.
-
Low solubility of the target compound at low temperatures.
-
High solubility of impurities at all temperatures, or very low solubility.
-
Inertness (no reaction with the target compound).
-
Volatility for easy removal from the purified crystals.
-
Non-toxic and low cost.
The process generally involves dissolving the impure solid in a hot solvent, filtering out any insoluble impurities, allowing the solution to cool to induce crystallization of the desired compound, and then isolating the pure crystals by filtration.
Proposed Recrystallization Protocol for this compound
This protocol is a general guideline and should be optimized for specific laboratory conditions and impurity profiles.
Materials and Equipment
-
Crude this compound
-
Selection of organic solvents (e.g., glacial acetic acid, methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethylformamide, dimethyl sulfoxide)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Experimental Workflow
References
Proposed LC-MS Method for the Analysis of Exatecan Intermediate 9
Application Note
Introduction
Exatecan (DX-8951) is a potent, semi-synthetic, water-soluble derivative of camptothecin and a powerful topoisomerase I inhibitor.[1] Its synthesis involves a multi-step process with numerous intermediates. Exatecan intermediate 9 (CAS No: 2290562-59-1) is a key precursor in the synthesis of Exatecan.[2][3][4] The molecular formula for this intermediate is C26H24FN3O5, with a corresponding molecular weight of 477.48 g/mol .[2][3] Accurate and sensitive analytical methods are crucial for monitoring the purity and concentration of such intermediates to ensure the quality and yield of the final active pharmaceutical ingredient (API).
This document outlines a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the rapid and sensitive analysis of this compound. As no specific validated method for this particular intermediate is publicly available, the following protocol has been developed based on established and validated LC-MS/MS methods for Exatecan and other camptothecin analogues.[5][6] The proposed method utilizes reversed-phase chromatography for separation and a triple quadrupole mass spectrometer for detection, which is a standard approach for the bioanalysis of small molecules.
Experimental Workflow
The logical flow of the analytical process, from sample preparation to final data acquisition, is illustrated in the diagram below.
Protocols
Note: This is a proposed method and should be fully validated for parameters such as linearity, accuracy, precision, and selectivity before routine use.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Methanol (MeOH), HPLC grade (for cleaning)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of a 50:50 (v/v) acetonitrile/water mixture.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with the 50:50 acetonitrile/water diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution to achieve a concentration range suitable for the expected sample concentrations (e.g., 0.5 - 500 ng/mL).
LC-MS/MS System and Conditions
The following parameters are based on typical methods for Exatecan and related camptothecin analogues.[5][6]
| Parameter | Proposed Condition |
| HPLC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | ZORBAX SB-C18 (2.1 x 50 mm, 3.5 µm) or equivalent reversed-phase column[5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 9.0 | |
| Mass Spectrometer | Sciex Triple Quad 5500, Waters Xevo TQ-S, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
Quantitative Data and MS Parameters
The following table summarizes the proposed quantitative parameters for the analysis of this compound. The precursor ion is based on the molecular weight of the compound ([M+H]+), and the product ions are hypothetical, requiring experimental confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 478.5 | Hypothetical Quantifier | 150 | Requires Optimization |
| 478.5 | Hypothetical Qualifier | 150 | Requires Optimization |
Note: Product ions and collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
Data Analysis and Quantification
-
Integration: Integrate the chromatographic peak area for the quantifier MRM transition at the expected retention time for this compound.
-
Calibration Curve: Generate a linear regression calibration curve by plotting the peak area versus the concentration of the prepared calibration standards. A weighting factor of 1/x or 1/x² may be applied if necessary.
-
Quantification: Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Conclusion
This application note provides a comprehensive, proposed LC-MS method for the analysis of this compound. The protocol is based on established analytical techniques for structurally similar compounds and offers a solid foundation for method development and validation. By utilizing reversed-phase chromatography and tandem mass spectrometry, this method is anticipated to provide the necessary sensitivity, selectivity, and accuracy for monitoring this critical intermediate in the synthesis of Exatecan, thereby supporting drug development and quality control efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. biorbyt.com [biorbyt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 2290562-59-1|N-((9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)acetamide|BLD Pharm [bldpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the NMR Analysis of Exatecan Intermediate 9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and data interpretation for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of Exatecan intermediate 9, a key compound in the synthesis of the potent topoisomerase I inhibitor, Exatecan.
Introduction
Exatecan is a highly potent, semi-synthetic, water-soluble derivative of camptothecin, an important class of anti-cancer agents. The synthesis of Exatecan involves several key intermediates, with "intermediate 9" being a crucial precursor. Accurate structural elucidation and purity assessment of this intermediate are paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the comprehensive characterization of such small molecules. This document outlines the standardized protocol for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.
Chemical Structure
This compound
-
IUPAC Name: (1S,9R)-1-acetamido-9-ethyl-5-fluoro-9-hydroxy-4-methyl-1,2,3,9,12,15-hexahydro-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione
-
Molecular Formula: C₂₆H₂₄FN₃O₅
-
CAS Number: 2290562-59-1
Experimental Protocols
A detailed methodology for the NMR analysis of this compound is provided below.
1. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent may depend on the sample's solubility and the desired resolution of specific peaks.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer, for instance, a Bruker 400 MHz or 500 MHz instrument, equipped with a broadband probe is recommended.
-
Software: Standard NMR data acquisition and processing software (e.g., TopSpin™, Mnova) should be utilized.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A spectral width of 12-16 ppm is typically sufficient.
-
Temperature: 298 K.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans are generally required for a good signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A spectral width of 200-250 ppm.
-
Temperature: 298 K.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually or automatically.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify peak multiplicities (singlet, doublet, triplet, quartet, multiplet) and determine coupling constants (J-values) in Hz.
Data Presentation
While the specific, experimentally determined ¹H and ¹³C NMR data for this compound is not publicly available in the searched resources, the following tables provide a template for how the quantitative data should be structured for clear comparison and interpretation once obtained. The expected regions for certain proton and carbon signals based on the known structure are also indicated.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| e.g., 7.0-8.5 | m | - | Ar-H | Aromatic Protons |
| e.g., 5.0-5.5 | d | - | 1H | CH-N |
| e.g., 4.5-5.0 | s | - | 2H | O-CH₂-Ar |
| e.g., 3.5-4.0 | q | ~7 | 2H | CH₂-CH₃ |
| e.g., 2.0-2.5 | m | - | 2H | Aliphatic CH₂ |
| e.g., 1.8-2.2 | s | - | 3H | COCH₃ |
| e.g., 0.8-1.2 | t | ~7 | 3H | CH₂-CH₃ |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| e.g., 165-175 | C=O (amide, ester) |
| e.g., 110-160 | Aromatic/Heteroaromatic C |
| e.g., 90-100 | Quaternary C-O |
| e.g., 60-70 | O-CH₂ |
| e.g., 45-55 | Aliphatic CH |
| e.g., 20-40 | Aliphatic CH₂ |
| e.g., 15-25 | CH₃ (acetyl) |
| e.g., 5-15 | CH₃ (ethyl) |
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Application Notes and Protocols: Synthesis of the Hexacyclic Core of Exatecan from Intermediate 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan is a potent, semi-synthetic, water-soluble derivative of camptothecin, a natural product that inhibits DNA topoisomerase I. Its complex hexacyclic structure presents a significant synthetic challenge. This document provides detailed application notes and protocols for the conversion of Exatecan intermediate 9 to Exatecan. Contrary to the initial premise of forming the hexacyclic core, analysis of the structure of this compound reveals that it already possesses the complete hexacyclic ring system of Exatecan. The key transformation is the deacetylation of the C1-amino group to yield the final active pharmaceutical ingredient.
This compound: N-((9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-1,2,3,9,10,12,13,15-octahydrobenzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)acetamide
Exatecan: (1S,9S)-1-Amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-1,2,3,9,12,15-hexahydro-10H,13H-benzo[de]pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-10,13-dione[1]
Reaction Scheme
The conversion of this compound to Exatecan is a deacetylation reaction, which can be achieved through acidic or basic hydrolysis. Given the potential for side reactions under harsh conditions with a complex molecule like Exatecan, a mild acidic hydrolysis is often preferred.
Caption: Reaction workflow for the deacetylation of this compound.
Experimental Protocols
The following are generalized protocols for the deacetylation of this compound. Researchers should optimize these conditions for their specific needs.
Protocol 1: Mild Acidic Hydrolysis
This protocol utilizes dilute hydrochloric acid to minimize potential degradation of the complex Exatecan core.
Materials:
-
This compound
-
Methanol (MeOH)
-
3M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (10-20 volumes).
-
Acidification: To the stirred solution, add 3M HCl (5.0-10.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction time can vary from 2 to 12 hours.
-
Neutralization: Upon completion, carefully neutralize the reaction mixture with a saturated solution of NaHCO₃ until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure Exatecan.
Protocol 2: Basic Hydrolysis
This protocol uses a methanolic solution of sodium hydroxide. Care must be taken as the lactone ring in the Exatecan structure is susceptible to hydrolysis under strong basic conditions.
Materials:
-
This compound
-
Methanol (MeOH)
-
1M Sodium Hydroxide (NaOH)
-
1M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (10-20 volumes).
-
Basification: Add 1M NaOH (2.0-3.0 eq) to the solution and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically faster than acidic hydrolysis.
-
Neutralization: Once the reaction is complete, neutralize the mixture with 1M HCl to a pH of approximately 7.
-
Extraction: Extract the product with dichloromethane (3 x 20 volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Data Presentation
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reaction Time | 2 - 12 hours | 1 - 4 hours |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | 70 - 85% | 60 - 75% |
| Key Considerations | Slower reaction | Risk of lactone |
| rate, but | hydrolysis | |
| generally cleaner | ||
| with fewer | ||
| byproducts. |
Logical Workflow for Synthesis and Analysis
Caption: General workflow for the synthesis and analysis of Exatecan.
Conclusion
The conversion of this compound to Exatecan is a critical deprotection step rather than the formation of the hexacyclic core. Both acidic and basic hydrolysis methods can be employed, with mild acidic conditions generally offering a cleaner reaction profile. The protocols provided herein serve as a starting point for researchers, and optimization of reaction conditions is recommended to achieve the best results. Careful monitoring and purification are essential to obtain high-purity Exatecan for subsequent applications in drug development and research.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Exatecan Intermediate 9
Welcome to the technical support center for the synthesis of Exatecan intermediate 9, chemically known as N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide. This guide provides troubleshooting advice and frequently asked questions to address common issues, particularly low yield, encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a four-step process starting from 3-fluoro-4-methylaniline. The sequence involves:
-
Acylation: Protection of the amino group.
-
Bromination: Introduction of a bromine atom ortho to the fluorine.
-
Cross-Coupling: Formation of a key carbon-carbon bond.
-
Rearrangement/Cyclization: Intramolecular cyclization to form the tetralone ring system.
A patent describing a similar synthesis reports a total yield of up to 54% over these four steps to produce the target intermediate.[1]
Q2: I am observing a low yield in the first step (Acylation). What are the common causes?
Low yields in the acylation of 3-fluoro-4-methylaniline with acetic anhydride can be due to several factors:
-
Incomplete reaction: Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). The reaction is typically stirred for 1-2 hours at 15-30°C.
-
Reagent quality: Use fresh, high-purity acetic anhydride. Moisture can hydrolyze the anhydride, reducing its effectiveness.
-
Incorrect stoichiometry: A molar ratio of 1:1.5–2.5 (aniline to acetic anhydride) is often optimal.
-
Suboptimal temperature: While the reaction is often run at room temperature, gentle heating might be necessary for less reactive substrates, but be cautious of side reactions.
Q3: My bromination step is resulting in multiple products and a low yield of the desired N-(4-bromo-3-fluoro-5-methylphenyl)acetamide. How can I improve this?
The bromination of the acetylated intermediate using N-bromosuccinimide (NBS) is a critical step. To improve yield and selectivity:
-
Control of reaction conditions: This reaction is typically performed in a mixed solvent system like dichloromethane and acetic acid at a controlled temperature between 5–35°C.[2]
-
Reagent purity: Use freshly recrystallized NBS to minimize side reactions. Impure NBS can lead to unreliable results.[2]
-
Stoichiometry: A 1:1 molar ratio of the substrate to NBS is generally recommended to avoid di-bromination.
-
Light sensitivity: Some radical bromination reactions are initiated by light. Conducting the reaction in the dark can sometimes improve selectivity.
-
Byproducts: The formation of isomeric brominated products is possible. Purification by column chromatography is often necessary to isolate the desired product.
Q4: The cross-coupling reaction is sluggish and gives a low yield. What are the key parameters to check?
The Suzuki-Miyaura cross-coupling is a powerful reaction, but its efficiency depends on several factors:
-
Catalyst activity: The palladium catalyst, such as Pd(PPh₃)₄, is sensitive to air and moisture. Ensure anhydrous and anaerobic conditions are maintained. The catalyst loading is typically between 5–10 mol%.
-
Base selection: The choice and quality of the base are crucial. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The base is essential for the transmetalation step.
-
Solvent: Anhydrous solvents like THF or dioxane are commonly used.
-
Temperature: The reaction is typically heated to 60–80°C for several hours. Inadequate heating can lead to an incomplete reaction.
-
Boronic acid/ester quality: The boronic acid or ester partner should be pure. Impurities can interfere with the catalytic cycle.
Q5: The final intramolecular cyclization (rearrangement) step is not working efficiently. What could be the problem?
The intramolecular Friedel-Crafts type cyclization to form the tetralone ring is generally promoted by a strong acid.
-
Acid catalyst: A strong acid like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) is often used to catalyze the cyclization. The concentration and amount of the acid are critical.
-
Anhydrous conditions: Water can deactivate the acid catalyst and should be strictly excluded.
-
Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition and side product formation.
-
Substrate purity: Impurities from the previous step can inhibit the cyclization. Ensure the cross-coupling product is sufficiently pure before proceeding.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Yield in Acylation | Incomplete reaction | Monitor reaction progress by TLC. Increase reaction time if necessary. |
| Poor quality of acetic anhydride | Use freshly opened or distilled acetic anhydride. | |
| Incorrect stoichiometry | Optimize the molar ratio of aniline to acetic anhydride (e.g., 1:1.5 to 1:2.5). | |
| Low Yield/Multiple Products in Bromination | Over-bromination | Use a 1:1 molar ratio of substrate to NBS. Add NBS portion-wise. |
| Side reactions due to impure NBS | Recrystallize NBS from hot water before use.[2] | |
| Uncontrolled temperature | Maintain the reaction temperature between 5-35°C. | |
| Low Yield in Cross-Coupling | Inactive catalyst | Use a fresh batch of palladium catalyst and ensure anaerobic conditions. |
| Inefficient base | Use a dry, finely powdered base. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Insufficient heating | Ensure the reaction mixture reaches the target temperature (60-80°C) and is maintained for the recommended time. | |
| Impure boronic acid/ester | Purify the boronic acid/ester before use. | |
| Low Yield in Cyclization | Inactive acid catalyst | Use a fresh, anhydrous strong acid (e.g., PPA, MSA). |
| Presence of water | Ensure all glassware and reagents are thoroughly dried. | |
| Sub-optimal temperature | Carefully optimize the reaction temperature. Start with literature values and adjust as needed based on reaction monitoring. | |
| Impure starting material | Purify the product from the cross-coupling step before cyclization. |
Experimental Protocols
Step 1: Acylation of 3-fluoro-4-methylaniline
-
To a solution of 3-fluoro-4-methylaniline in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride (1.5-2.5 equivalents).
-
Stir the reaction mixture at room temperature (15-30°C) for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(3-fluoro-4-methylphenyl)acetamide.
Step 2: Bromination of N-(3-fluoro-4-methylphenyl)acetamide
-
Dissolve N-(3-fluoro-4-methylphenyl)acetamide in a mixture of dichloromethane and acetic acid.
-
Cool the solution to 5-10°C in an ice bath.
-
Add N-bromosuccinimide (1.0 equivalent) portion-wise, maintaining the temperature below 35°C.
-
Stir the reaction mixture at room temperature for several hours, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with water and a solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain N-(4-bromo-3-fluoro-5-methylphenyl)acetamide.
Step 3: Suzuki-Miyaura Cross-Coupling
-
To a degassed mixture of N-(4-bromo-3-fluoro-5-methylphenyl)acetamide, the corresponding boronic acid or ester partner, and a base (e.g., K₂CO₃, 2-3 equivalents) in an anhydrous solvent (e.g., THF, dioxane), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).
-
Heat the reaction mixture to 60-80°C under an inert atmosphere (e.g., nitrogen or argon) for 6-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Step 4: Intramolecular Friedel-Crafts Cyclization
-
Add the purified product from the cross-coupling step to a strong acid such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA).
-
Heat the mixture with stirring to the temperature specified in the relevant literature (often in the range of 80-120°C).
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the hot reaction mixture onto ice-water to quench the reaction.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the final product, N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide, by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Exatecan Intermediate 9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Exatecan intermediate 9. The information is designed to help identify and resolve common issues related to impurities that may be encountered during synthesis and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in synthesis?
This compound is a key precursor in the multi-step synthesis of Exatecan, a potent topoisomerase I inhibitor and a derivative of camptothecin. It provides the core chemical scaffold upon which the final active pharmaceutical ingredient (API) is built. The purity of this intermediate is critical for the successful synthesis of Exatecan with a desirable impurity profile.
Q2: What are the common classes of impurities I might encounter in my batch of this compound?
Impurities in this compound can be broadly categorized as follows:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. They include:
-
Unreacted Starting Materials: Precursors from earlier in the synthesis that were not fully consumed.
-
Intermediates: Compounds from preceding steps in the synthesis that were carried over.
-
Reagents and Catalysts: Residual amounts of chemicals used to facilitate the reactions, such as palladium catalysts from cross-coupling reactions or Lewis acids from Friedel-Crafts acylations.
-
Byproducts: Unwanted molecules formed from side reactions.
-
-
Degradation Products: These can form if the intermediate is stored under suboptimal conditions (e.g., exposure to light, high temperatures, or humidity). For camptothecin analogs, this can include products of hydrolysis or oxidation.
-
Residual Solvents: Organic solvents used during the synthesis and purification steps that are not completely removed.[1][2][3][4]
Q3: My analysis shows an unexpected peak. How can I identify the potential impurity?
Identifying an unknown impurity requires a systematic approach:
-
Review the Synthesis Route: Carefully examine the synthetic steps leading to this compound. Consider all starting materials, reagents, and intermediates as potential sources of the impurity.
-
Consider Side Reactions: Evaluate the possibility of common side reactions for the chemical transformations used. For example, in a Friedel-Crafts acylation, polyacylation or the formation of regioisomers can occur.[5][6][7][8][9] In a Heck cross-coupling reaction, side products can arise from olefin isomerization.[10][11][12][13]
-
Analyze with Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peak. This information is invaluable for proposing a molecular formula.
-
Literature and Database Search: Search chemical databases and the scientific literature for known impurities in the synthesis of Exatecan or similar camptothecin analogs.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low Purity of this compound | Incomplete reaction in a preceding step. | Optimize the reaction conditions of the previous step (e.g., reaction time, temperature, stoichiometry of reagents). Purify the intermediate from the previous step more thoroughly before proceeding. |
| Inefficient purification of the final intermediate. | Re-evaluate the purification method (e.g., recrystallization solvent system, chromatography conditions). | |
| Presence of Starting Materials | Incomplete reaction. | Increase reaction time or temperature. Consider adding a fresh portion of the limiting reagent. |
| Presence of Multiple Unidentified Peaks | Formation of byproducts from side reactions. | Review the reaction conditions. For example, in a Friedel-Crafts reaction, control the temperature and stoichiometry to minimize polyacylation. In a Heck coupling, the choice of ligand and base can influence byproduct formation.[10][11][12][13] |
| Degradation of the intermediate. | Ensure proper storage conditions (e.g., protection from light, inert atmosphere, low temperature). | |
| High Levels of Residual Solvents | Inefficient drying or purification. | Optimize the drying process (e.g., increase temperature, extend drying time under vacuum). Re-precipitate or re-crystallize the intermediate from a different solvent system. |
Quantitative Data on Common Impurities
The following table provides a hypothetical summary of common impurities that could be found in a batch of this compound, along with their potential sources and typical acceptance criteria. Note: These are illustrative examples; actual impurity profiles will vary.
| Impurity | Potential Source | Typical Acceptance Criteria (w/w %) |
| 3-Fluoro-4-methylaniline | Starting Material | ≤ 0.1% |
| N-(3-fluoro-4-methylphenyl)acetamide | Intermediate | ≤ 0.2% |
| Diacylated byproduct | Side reaction (Friedel-Crafts) | ≤ 0.15% |
| Regioisomer of Intermediate 9 | Side reaction (Friedel-Crafts) | ≤ 0.15% |
| Palladium | Catalyst from cross-coupling | ≤ 10 ppm |
| Toluene | Residual Solvent | ≤ 890 ppm |
| N,N-Dimethylformamide (DMF) | Residual Solvent | ≤ 880 ppm |
Experimental Protocols
Protocol: Purity Determination of this compound by HPLC-UV
This protocol outlines a general method for determining the purity of this compound.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
HPLC-grade acetonitrile and water.
-
Trifluoroacetic acid (TFA) or formic acid.
-
This compound sample.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA (or formic acid) in water.
-
Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile.
-
Degas both mobile phases before use.
3. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 100 mL volumetric flask. Dilute to volume to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution using the batch of this compound to be tested.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[14]
4. Chromatographic Conditions:
-
Column: C18 (4.6 mm x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm (or a wavelength determined by the UV spectrum of this compound).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
5. Data Analysis:
-
Integrate the peaks in the chromatograms of the standard and sample solutions.
-
Calculate the purity of the sample by the area normalization method, assuming the response factor of the impurities is the same as that of the main peak.
-
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100.
Visualizations
Caption: Plausible synthetic pathway for a precursor to this compound, highlighting potential points of impurity formation.
Caption: A logical workflow for troubleshooting and identifying unknown impurities in this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. pharmtech.com [pharmtech.com]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. uspnf.com [uspnf.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. greyhoundchrom.com [greyhoundchrom.com]
troubleshooting Exatecan synthesis from intermediate 9
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of Exatecan from Intermediate 9, chemically known as N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy to produce Exatecan from Intermediate 9?
The synthesis involves a two-step process. First, the acetamido group of Intermediate 9 is hydrolyzed to yield the corresponding amine, often referred to as "EXA-aniline" (8-amino-6-fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-one). This is followed by a condensation reaction between EXA-aniline and (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, also known as "EXA-trione," which proceeds via a Friedländer annulation to form the hexacyclic core of Exatecan.
Q2: I am observing incomplete conversion of Intermediate 9 to EXA-aniline. What are the possible causes?
Incomplete deacetylation can be due to several factors:
-
Insufficient acid concentration or equivalents: The hydrolysis of the amide requires a sufficient amount of acid catalyst.
-
Inadequate reaction temperature or time: The reaction may require higher temperatures or longer reaction times to proceed to completion.
-
Water content: As this is a hydrolysis reaction, the presence of a sufficient amount of water is crucial.
Q3: The Friedländer annulation step is giving a low yield. How can I improve it?
Low yields in the condensation step can often be attributed to:
-
Purity of starting materials: Impurities in either EXA-aniline or EXA-trione can inhibit the reaction. Ensure both starting materials are of high purity.
-
Ineffective water removal: The condensation reaction produces water, which can inhibit the reaction. The use of a Dean-Stark trap or a drying agent is often recommended.
-
Suboptimal catalyst concentration: The concentration of the acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), is critical and may need optimization.[1]
-
Reaction temperature: The temperature needs to be high enough to drive the reaction, typically in the range of 90-130°C.[1]
Q4: I am observing the formation of significant side products in the condensation reaction. What are they and how can I minimize them?
Side products can arise from self-condensation of EXA-aniline or decomposition of the reactants at high temperatures. To minimize these:
-
Control the reaction temperature: Avoid excessive heating, which can lead to degradation.
-
Optimize the rate of addition: In some cases, slow addition of one reactant to the other can minimize self-condensation.
-
Ensure an inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Step 1: Deacetylation of Intermediate 9 | ||
| Incomplete reaction | Insufficient acid, low temperature, or short reaction time. | Increase acid concentration, raise the reaction temperature, or prolong the reaction time. Monitor reaction progress by TLC or LC-MS. |
| Product degradation | Harsh acidic conditions or prolonged heating. | Use a milder acid catalyst or lower the reaction temperature and extend the reaction time. |
| Step 2: Condensation with EXA-trione | ||
| Low Yield | Impure reactants, presence of water, incorrect catalyst amount, or suboptimal temperature. | Purify starting materials. Use a Dean-Stark trap to remove water. Titrate the amount of acid catalyst (e.g., PPTS). Optimize the reaction temperature within the 90-130°C range.[1] |
| Formation of dark, tarry material | High reaction temperature leading to decomposition. | Lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere. |
| Incomplete reaction | Insufficient reaction time or catalyst deactivation. | Extend the reaction time (reactions can take 16 hours or longer).[1] Ensure the catalyst is active and used in the correct proportion (0.03 to 0.3 equivalents).[1] |
Experimental Protocols
Protocol 1: Deacetylation of Intermediate 9 to EXA-aniline
This protocol is a general representation based on acidic hydrolysis of an amide.
-
To a round-bottom flask, add Intermediate 9.
-
Add a mixture of aqueous hydrochloric acid (e.g., 6 M) and acetic acid.[1]
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude EXA-aniline.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Synthesis of Exatecan via Friedländer Annulation
This protocol is based on the procedure described in patent WO2025024697A1.[1]
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add EXA-aniline, EXA-trione, and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.03 to 0.3 equivalents).[1]
-
Add toluene as the solvent.
-
Heat the reaction mixture to a temperature between 90°C and 130°C.[1]
-
Reflux the mixture, ensuring water is collected in the Dean-Stark trap.
-
Continue heating for at least 16 hours, or until reaction completion is confirmed by TLC or LC-MS.[1]
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected Exatecan.
-
A subsequent deprotection step may be required to yield the final Exatecan product.[1]
Visual Guides
Caption: Synthetic workflow from Intermediate 9 to Exatecan.
Caption: Troubleshooting logic for low yield in the condensation step.
References
Technical Support Center: Optimizing Reaction Conditions for Exatecan Intermediate 9
Welcome to the technical support center for the synthesis of Exatecan intermediate 9, scientifically known as N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this multi-step synthesis, providing troubleshooting advice and answers to frequently asked questions to optimize your experimental outcomes.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process commencing from 3-fluoro-4-methylaniline. The general synthetic approach involves the initial acylation of the starting material, followed by the introduction of a butyric acid chain, and subsequent intramolecular Friedel-Crafts acylation to form the characteristic tetralone ring structure.
Frequently Asked Questions (FAQs)
Q1: What is the complete chemical name and structure of this compound?
A1: The complete chemical name is N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide. Its chemical structure is characterized by a tetralone core with fluoro, methyl, and acetamido substituents.
Q2: What are the key stages in the synthesis of this compound?
A2: The synthesis can be broadly divided into three main stages:
-
Amide Formation: Acylation of the starting material, 3-fluoro-4-methylaniline.
-
Succinamic Acid Formation: Reaction of the acetylated aniline with succinic anhydride to introduce the carboxylic acid side chain.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): Ring closure to form the tetralone structure of intermediate 9.
Q3: Why is the temperature control crucial during the Friedel-Crafts cyclization step?
A3: Temperature control is critical to prevent side reactions such as charring, polysubstitution, or rearrangement of the carbocation intermediate. Exothermic reactions can lead to a decrease in yield and the formation of impurities that are difficult to remove.
Q4: What are the common impurities observed in the final product?
A4: Common impurities may include unreacted starting materials, the uncyclized succinamic acid precursor, and potential regioisomers formed during the Friedel-Crafts acylation if the reaction is not sufficiently selective. Over-acylation or side reactions due to moisture can also contribute to impurities.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Acetylation) | - Incomplete reaction. - Hydrolysis of acetic anhydride. - Product loss during workup. | - Increase reaction time or slightly elevate the temperature. - Ensure anhydrous conditions and use fresh acetic anhydride. - Optimize extraction and purification steps. |
| Low yield in Step 2 (Succinamic Acid Formation) | - Incomplete reaction. - Hydrolysis of succinic anhydride. - Incorrect pH during workup causing the product to remain in the aqueous layer. | - Ensure the reaction goes to completion by monitoring with TLC. - Use fresh succinic anhydride and anhydrous solvent. - Carefully adjust the pH to below the pKa of the carboxylic acid to ensure precipitation/extraction. |
| Low yield or no product in Step 3 (Friedel-Crafts Cyclization) | - Inactive Lewis acid catalyst (e.g., AlCl₃). - Presence of water in the reaction mixture. - Insufficient activation of the carboxylic acid. - Deactivation of the aromatic ring. | - Use fresh, anhydrous Lewis acid. - Ensure all glassware and solvents are rigorously dried. - Consider converting the carboxylic acid to a more reactive acyl chloride before cyclization. - The acetamido group is activating, but strong electron-withdrawing impurities could hinder the reaction. |
| Formation of a dark, tarry substance during cyclization | - Reaction temperature is too high. - Use of an overly aggressive Lewis acid or in excess. | - Maintain the recommended reaction temperature with careful monitoring. - Titrate the amount of Lewis acid to find the optimal stoichiometry. Consider a milder Lewis acid. |
| Product is difficult to purify | - Presence of closely related impurities (e.g., regioisomers). - Oily product that does not crystallize. | - Employ column chromatography with a carefully selected solvent system. - Attempt to form a crystalline salt of the product for purification. - Trituration with a non-polar solvent may help to induce crystallization. |
Experimental Protocols
Below are detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of N-(3-fluoro-4-methylphenyl)acetamide
-
Reaction Setup: To a solution of 3-fluoro-4-methylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add acetic anhydride (1.1 eq) dropwise.
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 4-((3-fluoro-4-methylphenyl)amino)-4-oxobutanoic acid (Succinamic Acid Intermediate)
-
Reaction Setup: Dissolve N-(3-fluoro-4-methylphenyl)acetamide (1.0 eq) and succinic anhydride (1.2 eq) in an anhydrous solvent such as toluene or xylene.
-
Reaction Conditions: Heat the mixture to reflux (typically 110-140 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Workup and Purification: Cool the reaction mixture to room temperature. The product may precipitate out. If not, concentrate the solvent and add a non-polar solvent to induce precipitation. Filter the solid, wash with a cold solvent, and dry under vacuum.
Step 3: Synthesis of N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide (this compound)
-
Reaction Setup: To a flask containing a strong Lewis acid such as anhydrous aluminum chloride (AlCl₃, 3.0 eq) in an inert solvent (e.g., nitrobenzene or dichloromethane) at 0 °C, add the succinamic acid intermediate (1.0 eq) portion-wise.
-
Reaction Conditions: After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Workup and Purification: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it. The crude product should be purified by column chromatography on silica gel.
| Parameter | Step 1: Acetylation | Step 2: Succinamic Acid Formation | Step 3: Friedel-Crafts Cyclization |
| Key Reagents | 3-fluoro-4-methylaniline, Acetic anhydride | N-(3-fluoro-4-methylphenyl)acetamide, Succinic anhydride | Succinamic acid intermediate, Aluminum chloride |
| Solvent | Dichloromethane | Toluene | Nitrobenzene |
| Temperature | 0 °C to RT | 110-140 °C | 0 °C to 60 °C |
| Reaction Time | 2-4 hours | 4-6 hours | 2-4 hours |
| Typical Yield | >90% | 80-90% | 60-75% |
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the Friedel-Crafts cyclization step.
Technical Support Center: Synthesis of Exatecan and Degradation of Intermediate 9
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Exatecan, with a specific focus on the degradation of Exatecan intermediate 9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in the synthesis of Exatecan?
This compound, with the chemical name N-((9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-1,2,3,9,10,12,13,15-octahydrobenzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)acetamide, is the N-acetylated precursor to Exatecan. It is a key intermediate that undergoes deacetylation to yield the final active pharmaceutical ingredient (API), Exatecan.
Q2: What are the known stability issues with this compound?
This compound is a light yellow to yellow solid that is sensitive to moisture and light.[1] It is susceptible to degradation under both acidic and basic conditions. The two primary degradation pathways are hydrolysis of the E-ring lactone and hydrolysis of the C1-acetamide group.
Q3: What are the likely degradation products of this compound?
The primary degradation products are expected to be:
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Exatecan: Formed by the intended deacetylation of the acetamide group.
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Ring-opened intermediate 9: Resulting from the hydrolysis of the lactone ring, leading to an inactive carboxylate form.
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Ring-opened Exatecan: Formed if the lactone ring of Exatecan hydrolyzes after deacetylation.
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Acetic acid or its salt: A byproduct of acetamide hydrolysis.
Q4: How can I monitor the degradation of this compound?
Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and identify the starting material, the desired product (Exatecan), and various degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of Exatecan after deacetylation | 1. Incomplete deacetylation. 2. Degradation of intermediate 9 or Exatecan. | 1. Optimize reaction time, temperature, and reagent concentration for the deacetylation step. 2. Ensure anhydrous and inert conditions. Analyze reaction mixture by HPLC to quantify remaining intermediate 9 and identify degradation products. |
| Presence of multiple unexpected peaks in HPLC analysis | 1. Hydrolysis of the lactone ring. 2. Incomplete reaction or presence of impurities from previous steps. | 1. Maintain a neutral or slightly acidic pH during workup and purification. Avoid high temperatures and prolonged exposure to basic conditions. 2. Characterize the impurities by LC-MS to understand their origin and optimize the purification process. |
| Discoloration of the solid intermediate 9 | Exposure to light or air (oxidation). | Store this compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature of 4°C.[1] |
| Poor solubility of intermediate 9 | Intermediate 9 has limited solubility in water. | Use appropriate organic solvents such as dimethyl sulfoxide (DMSO) for reactions and sample preparation for analysis.[2] |
Experimental Protocols
Deacetylation of this compound to Exatecan (General Procedure)
This protocol is a general guideline based on known chemical transformations of similar compounds and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve this compound in a suitable anhydrous solvent (e.g., methanol or ethanol).
-
Reagent Addition: Cool the solution in an ice bath (0-5°C). Slowly add a solution of dilute hydrochloric acid (e.g., 2N HCl) to the reaction mixture.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
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Workup: Once the reaction is complete, carefully neutralize the mixture with a mild base (e.g., saturated sodium bicarbonate solution) at a low temperature.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure Exatecan.
Visualizations
Caption: Synthesis of Exatecan and potential degradation pathways of Intermediate 9.
Caption: Troubleshooting workflow for the degradation of this compound.
References
challenges in the scale-up of Exatecan intermediate 9 production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Exatecan intermediate 9.
I. Synthesis Workflow Overview
The production of this compound is a multi-step process starting from 3-fluoro-4-methylaniline. The intermediate is then utilized in a subsequent Friedel-Crafts reaction to form the core structure of Exatecan. This guide will address potential challenges at each key stage of the synthesis.
Caption: Synthetic pathway for this compound and its subsequent use.
II. Troubleshooting Guides by Synthesis Stage
Acylation of 3-Fluoro-4-methylaniline
Objective: To introduce an acetyl group to the aniline nitrogen, protecting it and setting the stage for subsequent reactions.
| Parameter | Laboratory Scale | Scale-Up Consideration | Potential Issues & Troubleshooting |
| Reagent | Acetic anhydride, Acetic acid | Purity of starting materials is critical. | Issue: Incomplete reaction. Solution: Verify the purity of 3-fluoro-4-methylaniline. Use fresh, anhydrous acetic anhydride. |
| Temperature | Room temperature to gentle heating | Exothermic reaction; requires cooling. | Issue: Over-acylation or side reactions. Solution: Implement controlled addition of acetic anhydride with efficient cooling. Monitor internal temperature closely. |
| Work-up | Aqueous quench and extraction | Large volumes of aqueous waste. | Issue: Product isolation difficulties. Solution: Optimize quench conditions to ensure complete precipitation of the product. Consider alternative work-up procedures to minimize waste. |
FAQs: Acylation
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Q: Why is my acylation reaction showing multiple products on TLC/LC-MS?
-
A: This could be due to diacylation if the reaction temperature is too high or if an excess of the acylating agent is used. It could also indicate impurities in your starting aniline. Analyze your starting material for purity and control the reaction temperature carefully.
-
-
Q: How can I improve the yield of my acylation reaction at a larger scale?
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A: Ensure efficient mixing to maintain a homogeneous reaction mixture. Control the rate of addition of the acylating agent to manage the exotherm. Optimize the crystallization conditions during work-up to maximize product recovery.
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Bromination
Objective: Regioselective introduction of a bromine atom onto the aromatic ring.
| Parameter | Laboratory Scale | Scale-Up Consideration | Potential Issues & Troubleshooting |
| Reagent | N-Bromosuccinimide (NBS), HBr-DMSO | Handling of corrosive and hazardous bromine sources. | Issue: Formation of isomeric impurities. Solution: Precise temperature control is crucial for regioselectivity. The choice of solvent can also influence the selectivity. |
| Temperature | 0°C to room temperature | Highly exothermic; requires robust cooling. | Issue: Runaway reaction. Solution: Slow, controlled addition of the brominating agent. Use a reactor with adequate cooling capacity. Consider using a flow chemistry setup for better temperature control on a large scale.[1][2] |
| By-products | Succinimide | Efficient removal of by-products is necessary. | Issue: Contamination of the product with succinimide. Solution: Optimize the work-up and crystallization steps to effectively remove the succinimide by-product. |
FAQs: Bromination
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Q: My bromination reaction is not going to completion. What should I do?
-
A: Check the quality of your NBS, as it can degrade over time. Ensure that your reaction is protected from light, as radical side reactions can consume the reagent. A slight excess of the brominating agent may be required at scale.
-
-
Q: I am observing the formation of di-brominated impurities. How can I avoid this?
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A: This is often a result of poor temperature control or using too large an excess of the brominating agent. Lower the reaction temperature and use a stoichiometric amount of the brominating agent.
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Suzuki-Miyaura Cross-Coupling
Objective: Formation of a new carbon-carbon bond to build the core structure.
| Parameter | Laboratory Scale | Scale-Up Consideration | Potential Issues & Troubleshooting |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄) | Cost of palladium catalyst and its efficient removal. | Issue: High levels of residual palladium in the product. Solution: Employ palladium scavengers (e.g., thiol-functionalized silica) or perform recrystallizations to reduce palladium levels.[3][4] |
| Base | K₂CO₃, Cs₂CO₃ | Handling of large quantities of base. | Issue: Incomplete reaction or side reactions. Solution: The choice and amount of base are critical. Perform a base screen to find the optimal conditions for your specific substrates. |
| Solvent | Toluene, Dioxane/Water | Degassing of solvents to prevent catalyst deactivation. | Issue: Catalyst deactivation. Solution: Ensure all solvents are thoroughly degassed before use. Maintain an inert atmosphere (nitrogen or argon) throughout the reaction.[5] |
FAQs: Suzuki-Miyaura Coupling
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Q: My Suzuki-Miyaura reaction is sluggish or has stalled. What are the possible causes?
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A: This could be due to several factors: inefficient degassing of solvents, poor quality of the boronic acid derivative, or catalyst deactivation. Ensure your setup is completely free of oxygen and moisture. Analyze the purity of your boronic acid. You may need to screen different palladium catalysts and ligands to find a more robust system for your specific substrates.[6]
-
-
Q: How can I effectively remove residual palladium to meet regulatory requirements?
Rearrangement Reaction (e.g., Beckmann Rearrangement)
Objective: To rearrange an oxime intermediate to an amide, which is a key step in forming the final ring system of Exatecan.
| Parameter | Laboratory Scale | Scale-Up Consideration | Potential Issues & Troubleshooting |
| Reagent | Acid (e.g., H₂SO₄, PPA) | Handling of highly corrosive acids at high temperatures. | Issue: Incomplete reaction or formation of by-products. Solution: The choice of acid and reaction temperature are critical. A thorough optimization study is recommended. |
| Temperature | Elevated temperatures | Precise temperature control is crucial for selectivity. | Issue: Decomposition of the product at high temperatures. Solution: Use a reactor with precise temperature control. A gradual increase in temperature might be necessary. |
| Work-up | Neutralization of acid | Highly exothermic neutralization process. | Issue: Difficult product isolation from the neutralized mixture. Solution: Slow and controlled addition of the reaction mixture to a cooled basic solution. Optimize extraction and crystallization procedures. |
FAQs: Beckmann Rearrangement
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Q: The yield of my Beckmann rearrangement is low. What can I do to improve it?
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A: The efficiency of the Beckmann rearrangement is highly dependent on the substrate and the reaction conditions. Screening different acids (e.g., PPA, Eaton's reagent) and temperatures is a good starting point. Ensure your starting oxime is of high purity.
-
-
Q: I am observing the formation of a significant amount of nitrile by-product. How can this be minimized?
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A: Nitrile formation is a common side reaction in the Beckmann rearrangement, especially with aldoximes. For ketoximes, as is likely the case here, careful selection of the acid catalyst and reaction temperature can favor the desired amide formation.
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III. Subsequent Step: Friedel-Crafts Reaction
This compound is a key precursor for a subsequent intramolecular Friedel-Crafts reaction to construct the D-E ring system of the camptothecin scaffold.
Caption: Troubleshooting logic for the subsequent Friedel-Crafts reaction.
FAQs: Friedel-Crafts Reaction
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Q: What are the main challenges when scaling up the Friedel-Crafts reaction using Intermediate 9?
-
A: Key challenges include:
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Catalyst Stoichiometry: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst (e.g., AlCl₃) because the product ketone can complex with the catalyst. This generates a large amount of waste during work-up.[8]
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Exothermic Nature: The reaction is often highly exothermic and requires careful temperature control to prevent side reactions.
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Substrate Deactivation: The product of the acylation is less reactive than the starting material, which helps to prevent over-acylation. However, if the starting material has deactivating groups, the reaction may be sluggish.[9][10]
-
-
-
Q: How can I minimize the amount of Lewis acid catalyst required?
-
A: While stoichiometric amounts are often necessary, you can explore the use of more reactive acylating agents or screen for more efficient Lewis acid catalysts. In some cases, high-pressure conditions can also facilitate the reaction with lower catalyst loading.
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IV. Experimental Protocols
General Protocol for Palladium Removal using Thiol-Functionalized Silica Gel
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Reaction Completion: Once the Suzuki-Miyaura coupling reaction is deemed complete by in-process controls (e.g., HPLC, TLC), cool the reaction mixture to room temperature.
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Scavenger Addition: Add thiol-functionalized silica gel (typically 5-10 wt% relative to the product) to the reaction mixture.
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Stirring: Stir the mixture vigorously for 4-12 hours at room temperature. The optimal time should be determined experimentally.
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Filtration: Filter the mixture to remove the silica gel scavenger. Wash the filter cake with the reaction solvent to ensure full recovery of the product.
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Analysis: Analyze the filtrate for residual palladium content using inductively coupled plasma mass spectrometry (ICP-MS).
-
Repeat if Necessary: If palladium levels are still above the desired threshold, a second treatment with the scavenger may be necessary.
Disclaimer: These are generalized guidelines and protocols. All experimental procedures should be performed by qualified personnel in a controlled laboratory or manufacturing environment. Appropriate personal protective equipment should be worn at all times. All reactions should be carefully monitored, and reaction conditions should be optimized for each specific application.
References
- 1. Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors | Semantic Scholar [semanticscholar.org]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
preventing byproduct formation in Exatecan synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of Exatecan.
Troubleshooting Guide
This guide addresses specific issues that may arise during Exatecan synthesis, leading to the formation of unwanted byproducts.
| Issue | Potential Cause(s) | Recommended Action(s) | Expected Outcome |
| Low yield in Friedländer Annulation Step | Incomplete reaction; Formation of Schiff base intermediate without cyclization; Side reactions of the tricyclic ketone. | Optimize reaction temperature and time. Ensure anhydrous conditions. Use a milder catalyst (e.g., p-toluenesulfonic acid). Monitor reaction progress by HPLC. | Increased yield of the desired hexacyclic Exatecan core. |
| Formation of Regioisomers during Friedländer Annulation | The tricyclic ketone reactant has multiple reactive α-methylene groups, leading to different cyclization products. | Use a catalyst that favors the desired regioselectivity (e.g., a bulky Lewis acid). Modify the protecting groups on the tricyclic ketone to sterically hinder undesired reaction sites. | Formation of the correct Exatecan regioisomer as the major product. |
| Incomplete Intramolecular Cyclization to form Tetrahydronaphthalenone Intermediate | Insufficient activation of the carboxylic acid; Steric hindrance. | Use a more potent activating agent for the carboxylic acid (e.g., changing from a carbodiimide to an acid chloride). Increase reaction temperature. | Higher conversion to the desired tetrahydronaphthalenone intermediate. |
| Epimerization at Chiral Centers | Exposure to harsh acidic or basic conditions during synthesis or purification. | Maintain neutral or mildly acidic/basic conditions where possible. Use chiral chromatography for purification if epimers are formed. | Preservation of the desired stereochemistry of Exatecan. |
| Hydrolysis of the Lactone Ring | Presence of water and/or basic conditions during workup or purification. | Use anhydrous solvents and reagents. Perform workup under neutral or slightly acidic conditions. Avoid prolonged exposure to basic conditions. | Minimized formation of the inactive hydroxy acid form of Exatecan. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the Friedländer annulation step in Exatecan synthesis?
A1: The Friedländer annulation is a critical step in forming the quinoline core of Exatecan. Potential byproducts include:
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Schiff Base Intermediate: Incomplete cyclization can lead to the accumulation of the Schiff base formed between the amino group of the aniline precursor and the ketone.
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Regioisomers: If the tricyclic ketone starting material has multiple enolizable positions, different regioisomers of the quinoline ring system can be formed.
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Self-condensation Products: The ketone reactant can undergo self-condensation under the reaction conditions, leading to dimeric byproducts.
To minimize these, it is crucial to carefully control the reaction temperature, stoichiometry of reactants, and the choice of catalyst.
Q2: How can I prevent the formation of the inactive hydroxy acid byproduct of Exatecan?
A2: The α-hydroxy lactone ring in Exatecan is susceptible to hydrolysis under basic or even neutral aqueous conditions, opening to form the inactive carboxylate. To prevent this:
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Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, especially in the final steps of the synthesis and during purification.
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Acidic Workup: During the reaction workup, use mildly acidic aqueous solutions (e.g., dilute HCl or acetic acid) to quench the reaction and wash the organic layers. This helps to keep the lactone ring closed.
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Purification: When using chromatography, ensure the solvents are neutral or slightly acidic. Avoid basic stationary phases or solvent systems.
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Storage: Store the final compound in a dry, cool place, protected from moisture.
Q3: What analytical techniques are best suited for detecting and quantifying byproducts in my Exatecan synthesis?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary tool for separating and quantifying Exatecan from its byproducts. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with an acidic modifier like formic or trifluoroacetic acid) is a common starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown byproducts by providing molecular weight information.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of isolated impurities.
A summary of typical HPLC conditions for Exatecan analysis is provided below.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 365 nm |
| Column Temperature | 30 °C |
Q4: Are there specific strategies to control the stereochemistry during the synthesis of Exatecan?
A4: Yes, controlling the stereochemistry is critical as Exatecan has two chiral centers. Key strategies include:
-
Chiral Starting Materials: Utilizing starting materials that already possess the desired stereochemistry is a common and effective approach.
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Asymmetric Catalysis: Employing chiral catalysts can induce the formation of one stereoisomer over the other. For instance, in the reduction of a ketone to form a chiral alcohol, a chiral reducing agent or catalyst can be used.
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Diastereoselective Reactions: Designing synthetic steps that favor the formation of one diastereomer over another. This can often be achieved by taking advantage of steric hindrance in the substrate.
-
Chiral Resolution: If a mixture of stereoisomers is formed, chiral chromatography can be used to separate the desired isomer.
Experimental Protocols
Protocol 1: Optimized Friedländer Annulation for Hexacyclic Core Formation
This protocol aims to minimize the formation of regioisomers and incomplete cyclization byproducts.
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Reagent Preparation: Ensure the aniline precursor and the tricyclic ketone are pure and dry. Use anhydrous toluene as the solvent.
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Reaction Setup: To a solution of the aniline precursor (1.0 eq) in anhydrous toluene, add the tricyclic ketone (1.1 eq).
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Catalyst Addition: Add p-toluenesulfonic acid (0.1 eq) to the mixture.
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Reaction Conditions: Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon).
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Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC-MS. The reaction is typically complete within 12-24 hours.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Protocol 2: Lactone Ring Protection during Purification
This protocol describes a method to purify Exatecan while minimizing hydrolysis of the lactone ring.
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Solvent Preparation: Use HPLC-grade solvents. Acidify the mobile phase with 0.1% formic acid or acetic acid.
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Column Chromatography:
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Use a silica gel column.
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Prepare the mobile phase, for example, a mixture of dichloromethane and methanol (e.g., 95:5 v/v) with 0.1% acetic acid.
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Dissolve the crude Exatecan in a minimal amount of the mobile phase.
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Load the solution onto the column and elute with the prepared mobile phase.
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Fraction Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a temperature not exceeding 40 °C.
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Final Product Handling: Dry the purified Exatecan under high vacuum to remove any residual solvent and store it in a desiccator.
Visualizations
Caption: High-level workflow for the synthesis of Exatecan.
Caption: Potential byproduct formation in the Friedländer annulation step.
Caption: Equilibrium between the active lactone and inactive hydroxy acid forms of Exatecan.
Validation & Comparative
A Comparative Guide to the Synthesis of Exatecan Intermediate 9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to Exatecan intermediate 9, a crucial precursor for the topoisomerase I inhibitor Exatecan. Exatecan is a key component in the development of antibody-drug conjugates (ADCs), making the efficient and scalable synthesis of its intermediates a critical focus in oncological research. This document outlines the conventional linear synthesis and a more recent convergent approach, presenting available quantitative data, detailed experimental protocols, and characterization information to aid researchers in selecting the optimal strategy for their needs.
Introduction to this compound
This compound, with the chemical name N-((9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-1,2,3,9,10,12,13,15-octahydrobenzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)acetamide, is a late-stage intermediate in the total synthesis of Exatecan. Its chemical identity is well-established, with the following identifiers:
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CAS Number: 2290562-59-1
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Molecular Formula: C₂₆H₂₄FN₃O₅
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Molecular Weight: 477.48 g/mol
The efficient synthesis of this intermediate is paramount for the cost-effective production of Exatecan and its subsequent use in ADCs. This guide explores two prominent synthetic strategies.
Comparison of Synthetic Routes
Two main strategies have been reported for the synthesis of Exatecan and its intermediates: a traditional linear approach and a more recent convergent synthesis. The convergent route is purported to offer significant advantages in terms of efficiency and scalability.
| Performance Metric | Linear Synthesis | Convergent Synthesis |
| Overall Yield | Data not consistently reported; individual step yields vary. | Claimed to be higher than the linear approach, though specific overall yield is not detailed. A key final step is reported with a 73% yield[1]. |
| Purity | Requires chromatographic purification at multiple stages. | Aims to avoid column chromatography, suggesting higher purity of crude products[1]. |
| Scalability | Can be challenging due to the linear nature and purification requirements. | Designed for improved scalability and manufacturing efficiency[1]. |
| Number of Steps | Generally a longer synthetic sequence. | A shorter, more convergent route is a key advantage[1]. |
| Key Reactions | Acylation, bromination, palladium-catalyzed cross-coupling, cyclization. | Involves the formation of key fragments that are then coupled in a convergent manner. |
Synthetic Pathway Diagrams
To visually represent the logic of each synthetic approach, the following diagrams have been generated.
Caption: Linear synthesis pathway to this compound.
Caption: Convergent synthesis strategy for this compound.
Experimental Protocols
The following are generalized experimental protocols for key steps in both the linear and convergent syntheses, based on available literature.
Linear Synthesis: Representative Steps
1. Acylation of 3-Fluoro-4-methylaniline:
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Reactants: 3-Fluoro-4-methylaniline, Acetic Anhydride, Pyridine (as base).
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Procedure: To a solution of 3-fluoro-4-methylaniline in a suitable solvent (e.g., dichloromethane), add pyridine followed by the dropwise addition of acetic anhydride at a controlled temperature (e.g., 0-10 °C). The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.
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Work-up: The reaction mixture is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the acylated product.
2. Bromination:
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Reactants: Acylated intermediate, N-Bromosuccinimide (NBS).
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Procedure: The acylated intermediate is dissolved in a suitable solvent (e.g., acetonitrile) and NBS is added portion-wise at room temperature. The reaction is monitored for the disappearance of the starting material.
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Work-up: The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the brominated intermediate.
3. Palladium-Catalyzed Cross-Coupling:
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Reactants: Brominated intermediate, appropriate coupling partner (e.g., a boronic acid or ester), Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃).
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Procedure: The reactants are dissolved in a suitable solvent system (e.g., toluene/ethanol/water) and the mixture is degassed and purged with an inert gas (e.g., argon). The palladium catalyst is then added, and the reaction is heated to reflux until completion.
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Work-up: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated. The crude product is typically purified by column chromatography.
Convergent Synthesis: Key Coupling Step (Based on Patent WO2025024697A1)
A key feature of the described convergent synthesis is the coupling of two advanced intermediates, followed by a final cyclization. While specific details for the synthesis of "this compound" are not fully outlined in the provided patent which focuses on earlier intermediates, the general principle involves:
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Reactants: An advanced aromatic fragment and a heterocyclic fragment.
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Procedure: The coupling reaction is performed under conditions that promote the formation of the core structure of Exatecan. The patent emphasizes a process that avoids the need for chromatographic purification[1].
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Work-up: The work-up procedure is designed to be simple, often involving precipitation and filtration to isolate the product in high purity[1]. For instance, a final crystallization step in boiling ethanol is described for a related intermediate, yielding off-white crystals with a 73% yield[1].
Characterization Data
The identity and purity of this compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the intermediate at various stages of the synthesis and in the final product.
Conclusion
The synthesis of this compound is a critical step in the production of the anticancer agent Exatecan. While the traditional linear synthesis is a well-established route, it presents challenges in terms of scalability and the need for extensive purification. The newer, convergent approach, as suggested in recent patent literature, holds the promise of a more efficient, higher-yielding, and scalable process that minimizes the need for cumbersome chromatographic separations.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the desired scale of production, available resources, and purity requirements. The convergent synthesis appears to be a more attractive option for large-scale manufacturing, although further published data on its overall yield and robustness would be beneficial for a complete comparative assessment. This guide provides a foundational understanding of the available synthetic strategies to inform these critical decisions.
References
Comparative Guide to Analytical Method Validation for Exatecan Intermediate 9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the validation of Exatecan intermediate 9, a critical component in the synthesis of the potent topoisomerase I inhibitor, Exatecan. The information presented herein is essential for ensuring the quality, consistency, and purity of this key intermediate in the drug development process.
Introduction to this compound
Exatecan is a semi-synthetic, water-soluble derivative of camptothecin with significant anti-tumor activity. Its synthesis involves multiple steps, with the purity and characterization of each intermediate being crucial for the quality of the final active pharmaceutical ingredient (API). While specific public data on "this compound" is limited, it is understood to be a key precursor in the synthesis pathway. The validation of analytical methods to quantify and assess the purity of this intermediate is a regulatory expectation and a critical component of quality control.
This guide compares two widely used analytical techniques for the validation of pharmaceutical intermediates: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with Mass Spectrometry detection (HPLC-MS).
Data Presentation: Comparison of Analytical Methods
The following tables summarize the typical quantitative performance characteristics of HPLC-UV and HPLC-MS methods for the analysis of a pharmaceutical intermediate like this compound. These values are representative and may vary based on the specific instrumentation, column chemistry, and mobile phase conditions.
Table 1: Comparison of HPLC-UV and HPLC-MS Method Validation Parameters
| Validation Parameter | HPLC-UV | HPLC-MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~0.5 ng/mL |
| Specificity | Moderate | High |
Table 2: Typical Performance Data for HPLC-UV Method
| Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 50 | 99.5 | 1.8 |
| 100 | 100.2 | 1.5 |
| 150 | 101.1 | 1.2 |
Table 3: Typical Performance Data for HPLC-MS Method
| Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |
| 1 | 100.5 | 1.3 |
| 10 | 99.8 | 1.0 |
| 100 | 100.2 | 0.8 |
Experimental Protocols
HPLC-UV Method for Quantification of this compound
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient elution may be required to achieve optimal separation.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
4. Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard of this compound in a suitable solvent (e.g., Acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare sample solutions by accurately weighing and dissolving the this compound sample in the same solvent.
5. Validation Parameters to be Assessed:
-
Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.
HPLC-MS Method for Quantification and Impurity Profiling of this compound
1. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system with a binary pump and autosampler.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
2. Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
A gradient elution will be employed for separation.
3. Chromatographic and MS Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive or Negative ESI, depending on the analyte.
-
MS Detection: Selected Ion Monitoring (SIM) for quantification or full scan for impurity profiling.
4. Standard and Sample Preparation:
-
Similar to the HPLC-UV method, but with potentially lower concentrations due to higher sensitivity.
-
An internal standard may be used for improved accuracy and precision.
5. Validation Parameters to be Assessed:
-
In addition to the parameters for HPLC-UV, matrix effects should be evaluated.
Mandatory Visualization
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of HPLC-UV and HPLC-MS Methods.
A Comparative Guide to Exatecan Intermediate 9 and Other Camptothecin Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Exatecan intermediate 9 with other precursors used in the synthesis of camptothecin and its analogs. The information presented is supported by available experimental data to aid researchers in selecting optimal synthetic routes.
Introduction to Camptothecin and its Precursors
Camptothecin, a potent topoisomerase I inhibitor, and its analogs are crucial in cancer therapy. The synthesis of these complex molecules involves various precursors and intermediates. Exatecan (DX-8951), a hexacyclic camptothecin analog, has shown significant antitumor activity.[1] Its synthesis relies on key intermediates, including this compound. This guide focuses on the synthesis and properties of this compound in comparison to other relevant precursors.
Comparison of Synthetic Performance
The efficiency of a synthetic route is a critical factor in drug development. This section compares the available data on the yield and purity of different synthetic pathways leading to camptothecin analogs, with a focus on the role of specific intermediates.
| Intermediate/Product | Starting Material | Number of Steps | Overall Yield (%) | Purity (%) | Reference |
| This compound | 3-fluoro-4-methylaniline | Not specified | Not specified | 99.80 | [1] |
| Exatecan Mesylate (from Intermediate A) | Intermediate A | Not specified | 22 | Not specified | [2] |
| Intermediate B (for Exatecan synthesis) | 3-fluoro-4-methylaniline | 4 | 54 | Not specified | [2] |
| Intermediate 310 (for Exatecan synthesis) | 2-fluoro-1-methyl-4-nitrobenzene | 3 | 37 | Not specified | [3] |
| Compound 1-2 (for camptothecin analog synthesis) | Compound 1-1 | 1 | >95 | Not specified | [4] |
| Compound 095 (camptothecin analog) | Compound 1-2 and 1-2A | 1 | >80 | Not specified | [4] |
Synthetic Pathways and Methodologies
The synthesis of camptothecin and its analogs can be achieved through various routes, including total synthesis and semi-synthesis. Below are diagrams and descriptions of key synthetic and biosynthetic pathways.
Synthetic Pathway of Exatecan
The total synthesis of Exatecan often involves a convergent approach, where different fragments of the molecule are synthesized separately and then combined. A common strategy starts with the construction of the core ring system, followed by the addition of functional groups.
Caption: Synthetic route to Exatecan Mesylate.
A key step in many camptothecin syntheses is the Friedländer annulation, which is used to construct the quinoline core of the molecule.[5][6]
Camptothecin Biosynthesis
The natural production of camptothecin in plants like Camptotheca acuminata involves a complex biosynthetic pathway starting from primary metabolites. Understanding this pathway can provide insights for biotechnological production methods.
Caption: Biosynthetic pathway of Camptothecin.
Experimental Protocols
Detailed experimental protocols are essential for reproducibility and optimization. Below are generalized procedures based on the available literature for key reactions in the synthesis of camptothecin precursors.
General Procedure for Friedländer Annulation
The Friedländer synthesis is a condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group to form a quinoline.[5][6]
Reactants:
-
2-aminoaryl aldehyde or ketone (e.g., an intermediate derived from 3-fluoro-4-methylaniline)
-
A ketone with an α-methylene group (e.g., a tricyclic ketone intermediate)
-
Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid)
-
Solvent (e.g., toluene, ethanol, or water)
Procedure:
-
The 2-aminoaryl carbonyl compound and the ketone are dissolved in the chosen solvent.
-
The catalyst is added to the mixture.
-
The reaction mixture is heated to reflux for a specified period, typically several hours, until the reaction is complete as monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, extraction, or chromatography.
-
The crude product is then purified by recrystallization or column chromatography to yield the desired quinoline derivative.
Synthesis of an Exatecan Precursor (Intermediate 310)
This three-step synthesis starts from 2-fluoro-1-methyl-4-nitrobenzene.[3]
Step 1: Bromination
-
Reactants: 2-fluoro-1-methyl-4-nitrobenzene, N-bromosuccinimide (NBS), sulfuric acid, heptane.
-
Procedure: 2-fluoro-1-methyl-4-nitrobenzene is reacted with NBS in heptane in the presence of sulfuric acid.
Step 2: Nitro Reduction
-
Procedure: The nitro group of the brominated product is reduced to an amine.
Step 3: Acetylation
-
Procedure: The resulting aniline is acetylated to yield intermediate 310.
Overall Yield: The three-step sequence is reported to have an overall yield of 37%.[3]
Conclusion
The synthesis of Exatecan and other camptothecin analogs involves multi-step processes with various intermediates. While specific head-to-head comparative data for this compound against other precursors is limited in the public domain, the available information suggests that different synthetic routes offer varying yields and efficiencies. The choice of a particular precursor and synthetic strategy will depend on factors such as the availability of starting materials, desired scale of production, and the specific analog being synthesized. Further research and process optimization are needed to definitively establish the most efficient and scalable routes for the production of these important anticancer compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 3. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 4. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Assessment of Exatecan Intermediate 9
For researchers, scientists, and drug development professionals vested in the synthesis of Exatecan, a potent topoisomerase I inhibitor, ensuring the purity of its synthetic intermediates is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the purity assessment of Exatecan intermediate 9, a key building block in the Exatecan synthesis pathway. While specific comparative data for this particular intermediate is not extensively published, this guide leverages established HPLC methodologies for Exatecan and related camptothecin analogues to provide a robust starting point for method development and evaluation.
This compound is a crucial precursor in the total synthesis of Exatecan.[1][2] Its molecular formula is C26H24FN3O5 with a molecular weight of 477.48 g/mol .[2] A high degree of purity of this intermediate is essential for the successful and efficient synthesis of the final active pharmaceutical ingredient (API), as impurities can carry through to the final product, impacting its safety and efficacy. A certificate of analysis for a commercial batch of this compound reported a purity of 99.80%, underscoring the high standards required.[3]
Comparative Analysis of HPLC Methods
| Parameter | Method 1 (Adapted from Exatecan Analysis) | Method 2 (Adapted from Exatecan Analysis in Plasma) | Method 3 (General Camptothecin Analogue Analysis) |
| Column | ZORBAX SB-C18 (2.1 x 50 mm, 3.5 µm)[4] | Reverse-phase ODS column[5] | C18 HPLC column[6] |
| Mobile Phase | Gradient elution with acetonitrile and water[4] | Acetonitrile/0.05 M potassium dihydrogen phosphate (pH 3) (18:82, v/v)[5] | Isocratic or gradient elution with acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) |
| Flow Rate | Not specified | 1.0 mL/min[5] | Typically 0.8 - 1.2 mL/min |
| Detection | Triple-quadrupole tandem mass spectrometer (MS/MS)[4] | UV or Fluorescence | UV at 363 nm[6] |
| Temperature | Not specified | Ambient | Often controlled, e.g., 30-40°C |
| Injection Volume | Not specified | Not specified | Typically 10-20 µL |
Note: The selection of the optimal method will depend on the specific impurity profile of the this compound sample and the available instrumentation. Method development and validation are crucial steps to ensure the accuracy and reliability of the purity assessment.
Potential Impurities in Exatecan Synthesis
While specific impurities for this compound are not detailed in the available literature, potential impurities can be inferred from the synthesis pathway and general knowledge of camptothecin chemistry. These may include starting materials, reagents, by-products, and degradation products. Some known impurities and related substances in the context of Exatecan include other intermediates from the synthesis process such as Exatecan intermediate 10 and Exatecan intermediate 13.[7][8]
Experimental Protocols
General HPLC Method for Purity Assessment of this compound (Hypothetical Optimized Method)
This protocol is a generalized starting point and requires optimization and validation for specific applications.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or other suitable buffer components.
-
This compound reference standard.
-
Sample of this compound for analysis.
3. Chromatographic Conditions (to be optimized):
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 365 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample and reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Filter the solutions through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the reference standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Identify and quantify impurities in the sample by comparing their retention times and peak areas to the main peak of this compound. Purity is typically calculated as the percentage of the main peak area relative to the total peak area.
Visualizing the Synthesis and Analysis Workflow
To better understand the context of this compound, the following diagrams illustrate its position in the synthesis pathway and the general workflow for its purity assessment.
Caption: Simplified synthesis pathway of Exatecan showing the position of Intermediate 9.
Caption: General workflow for the purity assessment of this compound by HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Spectroscopic Validation of Exatecan Intermediate 9: A Comparative Guide
Introduction
The synthesis of complex pharmaceutical compounds like Exatecan, a potent DNA topoisomerase I inhibitor, involves a multi-step process with numerous intermediates. The precise chemical structure of each intermediate is critical to ensure the final product's purity, efficacy, and safety. Spectroscopic techniques are indispensable tools for the structural elucidation and validation of these intermediates. This guide focuses on the spectroscopic validation of a key precursor in Exatecan synthesis, commonly referred to as "Exatecan intermediate 9".
Initial research reveals a potential ambiguity in the identification of "this compound," with two distinct chemical entities being associated with this designation in public databases. This guide will address both potential structures, outline the general methodologies for their spectroscopic validation, and present a logical workflow for their characterization. However, a comprehensive comparison is currently hindered by the limited availability of public-domain experimental spectroscopic data for these specific compounds.
Potential Structures for this compound
Two primary structures have been identified in chemical literature and databases as "this compound":
Structure A: A Late-Stage Intermediate
-
Chemical Name: N-((9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-1,2,3,9,10,12,13,15-octahydrobenzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)acetamide[1]
-
Molecular Formula: C₂₆H₂₄FN₃O₅[1]
-
CAS Number: 2290562-59-1[1]
This is a complex, hexacyclic molecule that represents a near-final stage in the synthesis of Exatecan.
Structure B: An Early-Stage Intermediate
-
Chemical Name: N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide[2]
-
Molecular Formula: C₁₃H₁₄FNO₂[2]
-
CAS Number: 143655-58-7[2]
This is a simpler bicyclic molecule, likely formed in the earlier phases of the synthetic route. The synthesis of related intermediates often begins with starting materials like 3-fluoro-4-methylaniline and involves acylation, bromination, and cyclization reactions.
Spectroscopic Data Comparison
A thorough search of scientific literature and chemical databases did not yield specific, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for either of the potential structures of this compound. This information is likely held within proprietary databases of the pharmaceutical companies involved in the development and manufacturing of Exatecan.
In the absence of experimental data, a hypothetical comparison based on expected spectroscopic features can be outlined.
Table 1: Expected Spectroscopic Data for Potential this compound Structures
| Spectroscopic Technique | Expected Features for Structure A | Expected Features for Structure B |
| ¹H NMR | Complex spectrum with multiple aromatic, aliphatic, and hydroxyl protons. Signals for the ethyl group (triplet and quartet) and acetyl group (singlet) would be expected. | Simpler spectrum with signals in the aromatic region, signals for the tetrahydronaphthalene ring protons, and a singlet for the acetyl group. |
| ¹³C NMR | A large number of signals corresponding to the 26 carbon atoms, including carbonyl carbons, aromatic carbons, and aliphatic carbons. | Fewer signals corresponding to the 13 carbon atoms, including a carbonyl carbon from the ketone and amide, aromatic carbons, and aliphatic carbons. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ would be expected at m/z 478.17. | The molecular ion peak [M+H]⁺ would be expected at m/z 236.11. |
| Infrared (IR) Spectroscopy | Absorbance bands for N-H stretching, C=O stretching (amide and ketone), C-O stretching, and aromatic C-H stretching would be present. | Absorbance bands for N-H stretching, C=O stretching (ketone and amide), and aromatic C-H stretching would be present. |
Experimental Protocols for Spectroscopic Validation
The following are detailed methodologies for the key spectroscopic experiments that would be employed to validate the structure of an Exatecan intermediate.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: 5-10 mg of the intermediate is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
Data Acquisition:
-
¹H NMR: A standard proton experiment is run to determine the chemical shifts, integration, and coupling patterns of all hydrogen atoms.
-
¹³C NMR: A proton-decoupled carbon experiment is performed to identify the chemical shifts of all unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are conducted to establish connectivity between protons (COSY), directly bonded carbon-hydrogen pairs (HSQC), and long-range carbon-hydrogen correlations (HMBC), which is crucial for assigning the full structure.
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to an ionization source like electrospray ionization (ESI).
-
Sample Preparation: A dilute solution of the intermediate is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.
-
Data Acquisition: The instrument is operated in positive or negative ion mode to detect the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
3. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed on the ATR (Attenuated Total Reflectance) crystal, or a KBr pellet is prepared.
-
Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹) to obtain a spectrum showing the absorption bands corresponding to specific functional groups (e.g., C=O, N-H, C-F).
Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the spectroscopic validation of a synthetic intermediate like this compound.
Caption: Workflow for the spectroscopic validation of a synthetic intermediate.
The definitive spectroscopic validation of this compound is challenging due to the existence of multiple potential structures and the lack of publicly accessible experimental data. The methodologies outlined in this guide provide a standard framework for the structural elucidation of such pharmaceutical intermediates. For an unambiguous confirmation of the structure of "this compound," access to the specific spectroscopic data from the relevant synthetic chemistry literature or patents would be required. Researchers in drug development are encouraged to consult detailed synthetic procedures where such characterization data is often provided in supplementary materials.
References
Comparative Analysis of Exatecan Synthesis Pathways for Drug Development Professionals
A detailed examination of three prominent synthetic routes to the potent topoisomerase I inhibitor, Exatecan, reveals significant variations in efficiency and scalability. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of these pathways, supported by experimental data and detailed methodologies to inform strategic decisions in drug manufacturing and development.
Exatecan, a hexacyclic analogue of camptothecin, is a cornerstone in the development of next-generation antibody-drug conjugates (ADCs) due to its high potency and clinical efficacy. The complexity of its structure, however, presents considerable challenges for chemical synthesis. This report outlines and compares three distinct synthetic pathways, hereafter referred to as Pathway A, Pathway B, and Pathway C, with a focus on their respective chemical yields, scalability, and procedural intricacies.
Yield Comparison of Exatecan Synthesis Pathways
The overall yield is a critical factor in the large-scale production of active pharmaceutical ingredients. The three analyzed pathways exhibit substantial differences in their efficiency.
| Pathway | Key Features | Number of Steps | Overall Yield | Patent Reference |
| Pathway A | Linear assembly with a late-stage, low-yielding amination step. Employs noble metals and high-pressure hydrogenation, posing scalability challenges. | 10 | 5.3% | WO2019044946A1 |
| Pathway B | An innovative route that avoids noble metals and high-pressure hydrogenation, making it more cost-effective and suitable for large-scale manufacturing. | 8 | 15% | WO2022000868A1 |
| Pathway C | A convergent and scalable approach designed to reduce the longest linear sequence and improve overall efficiency. A specific overall yield is not reported, but the methodology suggests significant process optimization. | Fewer linear steps | Not explicitly reported | WO2025024697A1 |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the replication and optimization of synthetic routes. Below are the summarized experimental protocols for the key steps in each pathway, as extracted from the patent literature.
Pathway A: The Linear Approach
This pathway is characterized by a linear sequence of reactions, culminating in a challenging late-stage amination.
Key Step: Late-Stage Amination The patent literature for this pathway describes the final steps as the introduction of a nitrogen atom, followed by a Friedlander reaction and subsequent deprotection to yield Exatecan.[1] Unfortunately, specific experimental details regarding reagent quantities, reaction conditions, and purification methods for this critical step are not extensively detailed in the publicly available documents, which is a significant drawback for its practical implementation and optimization.
Pathway B: The High-Yielding Route
This pathway represents a significant improvement in efficiency by redesigning the synthetic strategy to avoid costly and hazardous reagents.[2]
Key Steps:
-
Formation of Intermediate A: Starting from 3-fluoro-4-methylaniline, a sequence of acylation, bromination, and cross-coupling reactions is performed.
-
Rearrangement to Intermediate B: Intermediate A undergoes a rearrangement reaction to form the key intermediate B.
-
Final Conversion to Exatecan Mesylate: Intermediate B is converted to Exatecan mesylate through a series of reactions including deprotection of an acetamido group, introduction of an amino group at the α-position, a condensation reaction, and finally, hydrolysis.[2]
Detailed Protocol for a Key Step (Oximation and Reduction of Intermediate B): To a solution of Intermediate B in a suitable organic solvent (e.g., a mixture of tetrahydrofuran and tert-butanol), an oximation agent is added in the presence of a base at a controlled temperature of 0-5°C for 0.5-2 hours.[2] Following the oximation, a catalytic hydrogenolysis is carried out under atmospheric pressure of hydrogen gas in the presence of an acid and a catalyst (e.g., palladium on carbon) in a solvent like methanol at 15-30°C for 2-3 hours.[2] The resulting amine is then protected, for instance, by reacting with acetic anhydride.[2]
Pathway C: The Convergent and Scalable Method
This recently disclosed pathway focuses on a convergent approach to improve scalability and efficiency.
Key Steps:
-
Preparation of "EXA-aniline": This key intermediate is synthesized through a multi-step process.
-
Condensation with "EXA-trione": The "EXA-aniline" is condensed with (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione ("EXA-trione") in toluene containing o-cresol, catalyzed by an acid such as pyridinium p-toluenesulfonate (PPTS). The reaction is conducted at a temperature between 90 and 130°C for at least 16 hours.
-
Deprotection to Exatecan Mesylate: The resulting compound is deprotected using methanesulfonic acid to yield the final product.
Visualizing the Synthetic and Analytical Workflows
To better illustrate the logical flow of comparing these synthesis pathways and the general experimental workflow, the following diagrams have been generated.
References
A Comparative Guide to the Synthesis of Exatecan: Evaluating the Cost-Effectiveness of "Intermediate 9"
For Researchers, Scientists, and Drug Development Professionals
The potent topoisomerase I inhibitor, Exatecan, is a critical component in the development of next-generation antibody-drug conjugates (ADCs). Its complex synthesis necessitates a careful evaluation of various synthetic routes to identify the most efficient and cost-effective manufacturing process. This guide provides a comparative analysis of three distinct synthetic pathways to Exatecan, with a focus on the role and cost-effectiveness of a key precursor, "Exatecan intermediate 9," and its alternatives.
Executive Summary
This guide examines three primary synthetic routes to Exatecan:
-
Route A: The "Intermediate 9" Pathway. A frequently cited, albeit not fully published in a single protocol, linear sequence that proceeds through the key intermediate N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide, also referred to as "this compound".
-
Route B: The "Linear Assembly" Pathway. A patented method (WO2022000868A1) that also employs a linear approach starting from 3-fluoro-4-methylaniline, with reported overall yields.
-
Route C: The "Convergent" Pathway. A more recent, patented (WO2025024697A1) convergent synthesis designed for improved efficiency and scalability.
The analysis suggests that while all three routes are viable, the "Convergent" Pathway (Route C) appears to offer significant advantages in terms of efficiency and potentially lower raw material costs, despite the initial complexity of its starting materials. The "Linear Assembly" Pathway (Route B) provides a well-documented and higher-yield alternative to the more fragmented "Intermediate 9" Pathway (Route A).
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for each synthetic route.
Table 1: Comparison of Synthetic Routes to Exatecan
| Parameter | Route A: "Intermediate 9" Pathway | Route B: "Linear Assembly" (WO2022000868A1) | Route C: "Convergent" Pathway (WO2025024697A1) |
| Starting Material | 3-fluoro-4-methylaniline | 3-fluoro-4-methylaniline | 3-Bromo-2-oxotetrahydrofuran & N-(3-fluoro-5-iodo-4-methylphenyl)acetamide |
| Key Intermediates | "this compound" | Intermediate A & Intermediate B | "EXA-aniline" & "EXA-trione" |
| Reported Overall Yield | Not explicitly stated; individual step yields vary. | 15-22% to Exatecan mesylate[1] | Estimated >25% (based on reported step yields)[2] |
| Number of Steps | ~7 steps | ~8 steps | Fewer linear steps (~5-6) |
| Key Advantages | Utilizes a known intermediate. | Well-documented with stated overall yield. Use of low-cost starting materials.[1] | Convergent approach improves efficiency and reduces raw material input.[2] |
| Key Disadvantages | Lack of a complete, published protocol with overall yield. | Linear synthesis can be less efficient for large-scale production. | Requires the synthesis or sourcing of more complex starting materials. |
Table 2: Cost Analysis of Key Starting Materials
| Starting Material | Supplier Example | Price (USD) | Quantity |
| 3-fluoro-4-methylaniline | Sigma-Aldrich | ~$100 | 25g |
| (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione ("EXA-trione") | ChemicalBook | ~$400 | 1g |
| 3-Bromo-2-oxotetrahydrofuran | Varies | Varies | Custom Synthesis |
| N-(3-fluoro-5-iodo-4-methylphenyl)acetamide | Varies | Varies | Custom Synthesis |
Note: Prices are approximate and subject to change based on supplier and purity.
Experimental Protocols and Synthetic Pathways
Route A: The "Intermediate 9" Pathway
This route, while not fully detailed in a single source, can be constructed from available data. It begins with 3-fluoro-4-methylaniline and proceeds through acylation, bromination, cross-coupling, and rearrangement to form "this compound" (N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide). This intermediate is then further processed to yield Exatecan.
Experimental Workflow for Route A:
Caption: Synthetic workflow for Exatecan via "Intermediate 9".
Route B: The "Linear Assembly" Pathway (WO2022000868A1)
This patented route provides a more detailed experimental protocol. It starts with 3-fluoro-4-methylaniline and proceeds through a series of reactions including acylation, bromination, and cross-coupling to form "Intermediate A". A subsequent rearrangement yields "Intermediate B", which is then converted to Exatecan mesylate. The patent reports a total yield of 15-22% for this multi-step process.[1]
Signaling Pathway for Route B:
Caption: Key transformations in the "Linear Assembly" pathway.
Route C: The "Convergent" Pathway (WO2025024697A1)
This approach is designed to be more efficient by preparing two complex intermediates separately and then combining them. The synthesis involves the preparation of "EXA-aniline" and its subsequent condensation with "(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione" ("EXA-trione"). This convergent strategy reduces the number of linear steps, which can improve overall yield and simplify purification.[2]
Logical Relationship for Route C:
Caption: Convergent synthesis strategy for Exatecan.
Conclusion
The choice of synthetic route for Exatecan has significant implications for the cost-effectiveness of producing this vital ADC payload.
-
The "Intermediate 9" Pathway (Route A) , while conceptually straightforward, suffers from a lack of comprehensive, published data, making a thorough cost-effectiveness analysis challenging. Its reliance on a linear sequence may also present scalability issues.
-
The "Linear Assembly" Pathway (Route B) offers a clear, albeit potentially lengthy, alternative with a documented overall yield. The use of relatively inexpensive starting materials is a notable advantage.
-
The "Convergent" Pathway (Route C) represents a more modern and potentially more cost-effective approach for large-scale production. By reducing the number of linear steps, this route can lead to higher overall yields and more efficient use of raw materials, despite the higher initial cost of its key intermediates.
References
A Comparative Analysis of Patented Synthetic Routes for Exatecan Intermediates
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the synthesis of key intermediates for Exatecan, a potent topoisomerase I inhibitor and a critical component of antibody-drug conjugates (ADCs).
Exatecan (DX-8951), a hexacyclic analog of camptothecin, has garnered significant attention in oncology due to its potent anti-tumor activity. Its complex structure necessitates multi-step synthetic routes, and the efficiency of producing key intermediates is a critical factor in the overall manufacturing process. This guide provides a comparative analysis of patented synthetic strategies for Exatecan intermediates, offering a valuable resource for researchers and professionals in drug development. We present a summary of quantitative data from various patented methods, detailed experimental protocols for pivotal reactions, and a visual representation of a common synthetic pathway.
Comparative Performance of Synthetic Routes
The synthesis of Exatecan intermediates often involves several key chemical transformations. Different patents disclose various approaches to these transformations, with notable differences in starting materials, reaction conditions, and overall yields. The following table summarizes the quantitative data extracted from selected patents, providing a side-by-side comparison of their performance.
| Parameter | Patent WO2022000868A1 | Alternative Patented Routes (General) |
| Starting Material | 3-Fluoro-4-methylaniline | Substituted anilines, nitrobenzenes |
| Key Intermediates | Intermediate A, Intermediate B | Varies depending on the convergent or linear approach |
| Key Reactions | Acylation, Bromination, Cross-Coupling, Rearrangement | Friedel-Crafts acylation, Radical annulation, Condensation |
| Overall Yield (to Intermediate B) | Up to 54% (4 steps) | Generally lower or not explicitly stated as a multi-step yield |
| Overall Yield (to Exatecan Mesylate) | Up to 15% (from 3-fluoro-4-methylaniline) | Varies, with some routes reporting around 5.3% over 10 steps[1] |
| Reaction Conditions | Moderate | Can involve high pressure, high temperature, or highly toxic reagents |
| Purification | Simple post-processing | May require chromatographic purification |
Experimental Protocols for Key Synthetic Steps
The following are detailed methodologies for key experiments cited in the patent literature for the synthesis of Exatecan intermediates, providing a practical guide for laboratory-scale synthesis.
Synthesis of Intermediate A via Acylation, Bromination, and Cross-Coupling (based on WO2022000868A1)[1]
Step 1: Acylation of 3-Fluoro-4-methylaniline
-
Reactants: 3-Fluoro-4-methylaniline, Acetic anhydride.
-
Procedure: To a solution of 3-fluoro-4-methylaniline in a suitable solvent, acetic anhydride is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The product, N-(3-fluoro-4-methylphenyl)acetamide, is then isolated by extraction and purified by crystallization.
Step 2: Bromination of N-(3-fluoro-4-methylphenyl)acetamide
-
Reactants: N-(3-fluoro-4-methylphenyl)acetamide, N-Bromosuccinimide (NBS).
-
Procedure: The acetylated compound is dissolved in a suitable solvent (e.g., acetonitrile), and NBS is added portion-wise at a controlled temperature. The reaction is monitored for the formation of the monobrominated product. Upon completion, the reaction is quenched, and the product is isolated and purified.
Step 3: Cross-Coupling Reaction
-
Reactants: The brominated intermediate, a suitable boronic acid or ester.
-
Catalyst: A palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).
-
Procedure: The reactants, catalyst, and base are dissolved in a suitable solvent system (e.g., toluene/ethanol/water). The mixture is heated under an inert atmosphere until the reaction is complete. The resulting Intermediate A is then isolated and purified.
Synthesis of Intermediate B via Rearrangement (based on WO2022000868A1)[1]
-
Reactant: Intermediate A.
-
Procedure: Intermediate A undergoes a rearrangement reaction under specific conditions (details of which are proprietary to the patent) to yield Intermediate B. This step is crucial for the formation of the core ring structure of Exatecan. The patent highlights that this method offers a high yield for this transformation.
Synthetic Pathway Visualization
The following diagram illustrates a generalized synthetic pathway for a key Exatecan intermediate, highlighting the sequence of chemical transformations.
Caption: A generalized synthetic route to a key Exatecan intermediate.
Convergent Synthesis Approach
Recent patent literature, such as WO2025024697A1, describes a convergent approach for the synthesis of Exatecan mesylate. This strategy involves the preparation of different fragments of the molecule separately, which are then combined in the final stages. This approach can offer advantages in terms of overall efficiency and ease of purification. The synthesis described in this patent utilizes novel intermediates and aims for a more scalable and efficient manufacturing process, avoiding the need for chromatographic purification.[2]
Conclusion
The patent landscape for the synthesis of Exatecan intermediates reveals a continuous effort to develop more efficient, scalable, and cost-effective manufacturing processes. While earlier methods often involved lengthy linear syntheses with moderate to low overall yields, newer approaches focus on convergent strategies and the use of novel intermediates to improve efficiency. The choice of a particular synthetic route will depend on various factors, including the availability of starting materials, scalability requirements, and desired purity profiles. This guide provides a foundational understanding of the key patented methodologies, enabling researchers and drug development professionals to make informed decisions in the synthesis of this important anti-cancer agent.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Exatecan Intermediate 9
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Exatecan and its intermediates, as analogues of camptothecin, are classified as cytotoxic compounds.[1] This necessitates stringent disposal procedures to mitigate risks associated with their hazardous properties, including potential mutagenic, teratogenic, or carcinogenic effects.[2][3] Adherence to these protocols is not only a matter of best practice but also a legal and ethical responsibility.
Essential Safety and Handling Data
Before initiating any disposal procedure, it is crucial to be thoroughly familiar with the safety and handling requirements for Exatecan and its intermediates. The following table summarizes key safety information derived from Safety Data Sheets (SDS) for Exatecan and its derivatives.
| Parameter | Specification | Source |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves (double gloving recommended), safety goggles with side-shields, fire/flame resistant and impervious clothing, full-face respirator if exposure limits are exceeded. | [3][4][5] |
| Handling Precautions | Handle in a well-ventilated area, avoid dust formation and aerosols, avoid contact with skin and eyes, use non-sparking tools. | [4][6] |
| Accidental Release Measures | Evacuate personnel to safe areas, avoid breathing vapors/mist/gas, collect and arrange for disposal, prevent entry into drains. | [4][7] |
| First Aid: Skin Contact | Immediately take off contaminated clothing, wash off with soap and plenty of water, consult a doctor. | [4] |
| First Aid: Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. | [4] |
| First Aid: Ingestion | Rinse mouth with water, do not induce vomiting, call a Poison Control Center or doctor immediately. | [4] |
Step-by-Step Disposal Protocol for Exatecan Intermediate 9
The disposal of this compound must be managed as cytotoxic waste. This procedure ensures that the compound and any contaminated materials are handled in a way that neutralizes their potential harm.
1. Waste Segregation and Collection:
-
Identify Waste Type: Differentiate between "bulk" and "trace" cytotoxic waste.
-
Bulk Waste: Includes unused or expired this compound, and grossly contaminated items. This waste is considered acutely hazardous.
-
Trace Waste: Includes empty containers (that have been triple-rinsed, with the rinsate collected as hazardous waste), and personal protective equipment (PPE) with minimal contamination.[8]
-
-
Use Designated Containers:
-
All solid waste, including contaminated PPE (gloves, gowns), absorbent pads, and cleaning materials, must be placed in a designated, leak-proof, and puncture-resistant container.[2]
-
These containers should be clearly labeled with "Cytotoxic Waste" and the cytotoxic symbol.[9] Depending on institutional and regional regulations, these containers are often color-coded, typically red or purple.[2][9][10]
-
Contaminated sharps (needles, syringes, vials) must be placed in a designated sharps container that is also labeled for cytotoxic waste.[2]
-
2. Container Management:
-
Securely Seal Containers: Ensure all waste containers are tightly sealed to prevent any leakage or spillage during transport and storage.[1]
-
External Decontamination: The exterior of waste containers should be considered contaminated and handled only while wearing appropriate gloves.[2]
-
Storage: Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic, pending collection by a certified hazardous waste disposal service.
3. Final Disposal:
-
Professional Disposal Service: The ultimate disposal of cytotoxic waste must be handled by a licensed and certified hazardous waste management company.
-
Incineration: The standard and required method for the complete destruction of cytotoxic compounds like this compound is high-temperature incineration.[9][10] This process ensures that the hazardous chemical structure is broken down, rendering it inert.
-
Documentation: Maintain meticulous records of all disposed cytotoxic waste, in compliance with institutional policies and local, state, and federal regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. web.uri.edu [web.uri.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. capotchem.cn [capotchem.cn]
- 6. biosynth.com [biosynth.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. danielshealth.ca [danielshealth.ca]
- 10. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
